PROTAC IRAK4 degrader-8
Description
Structure
2D Structure
Properties
Molecular Formula |
C43H50ClF2N11O5 |
|---|---|
Molecular Weight |
874.4 g/mol |
IUPAC Name |
N-[1-[4-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3,9-diazaspiro[5.5]undecan-9-yl]methyl]cyclohexyl]-3-(difluoromethyl)pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C43H50ClF2N11O5/c44-32-6-3-27(19-34(32)54-13-8-36(58)50-42(54)61)41(60)53-17-11-43(12-18-53)9-15-52(16-10-43)22-26-1-4-28(5-2-26)57-24-33(37(51-57)38(45)46)48-40(59)31-21-47-56-14-7-35(49-39(31)56)55-23-30-20-29(55)25-62-30/h3,6-7,14,19,21,24,26,28-30,38H,1-2,4-5,8-13,15-18,20,22-23,25H2,(H,48,59)(H,50,58,61)/t26?,28?,29-,30-/m1/s1 |
InChI Key |
RGQCBKDSLKTVFN-URTKFSOYSA-N |
Isomeric SMILES |
C1CC(CCC1CN2CCC3(CC2)CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)N5CCC(=O)NC5=O)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9C[C@H]1C[C@@H]9CO1 |
Canonical SMILES |
C1CC(CCC1CN2CCC3(CC2)CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)N5CCC(=O)NC5=O)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9CC1CC9CO1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PROTAC IRAK4 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete degradation of the target protein, offering a more profound and potentially durable therapeutic effect. This guide provides a detailed examination of the mechanism of action of PROTAC IRAK4 degrader-8, a novel agent targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, making it a key target for inflammatory and autoimmune diseases.
Core Mechanism of Action: PROTAC-Mediated IRAK4 Degradation
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to IRAK4, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The mechanism of action unfolds in a catalytic cycle:
-
Ternary Complex Formation: this compound first binds to both IRAK4 and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. While the specific E3 ligase recruited by this compound is not definitively specified in publicly available information, many IRAK4 degraders utilize the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases. For the purpose of this guide, we will illustrate the mechanism involving the CRBN E3 ligase, a common choice for PROTACs.
-
Ubiquitination of IRAK4: Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the IRAK4 protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the polyubiquitinated IRAK4 into small peptides.
-
Recycling of this compound: Following the degradation of IRAK4, this compound is released from the complex and can proceed to bind to another IRAK4 molecule and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a comparator IRAK4 degrader, KT-474.
| Parameter | This compound | Cell Line/System | Reference |
| IC50 (IRAK4 Inhibition) | 15.5 nM | Not Specified | [1] |
| DC50 (IRAK4 Degradation) | 1.8 nM | THP-1 cells | [1] |
| IC50 (IL-6 Production) | 246 nM | Human whole blood (LPS-induced) | [1] |
| IC50 (IL-6 Production) | 2.2 nM | Human PBMC (LPS-induced) | [1] |
| Parameter | KT-474 | Cell Line/System | Reference |
| DC50 (IRAK4 Degradation) | 0.9 nM | hPBMCs | [2] |
| Dmax (IRAK4 Degradation) | 101.3% | hPBMCs | [2] |
| DC50 (IRAK4 Degradation) | 8.9 nM | THP-1 cells | [2] |
| Dmax (IRAK4 Degradation) | 66.2% | THP-1 cells | [2] |
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
Caption: IRAK4-mediated signaling cascade upon TLR/IL-1R activation.
This compound Mechanism of Action
Caption: Catalytic cycle of this compound mediated degradation.
Experimental Workflow: IRAK4 Degradation Assessment
Caption: Workflow for determining IRAK4 degradation via Western Blot.
Experimental Protocols
IRAK4 Degradation Assay by Western Blot
This protocol outlines the procedure for assessing the degradation of IRAK4 in a cellular context following treatment with this compound.
a. Cell Culture and Treatment:
-
Cell Line: Human monocytic THP-1 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Procedure:
-
Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
b. Protein Extraction and Quantification:
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Procedure:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA protein assay kit.
-
c. Western Blotting:
-
Antibodies:
-
Primary Antibody: Rabbit anti-IRAK4 antibody (e.g., Cell Signaling Technology, #4363) at a 1:1000 dilution.[3]
-
Loading Control: Mouse anti-β-actin antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
-
Procedure:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of IRAK4 degradation.
-
IL-6 Production Assay in LPS-Stimulated PBMCs
This protocol describes the measurement of IL-6 secretion from human peripheral blood mononuclear cells (PBMCs) to assess the functional consequence of IRAK4 degradation.
a. PBMC Isolation:
-
Source: Healthy human donor blood.
-
Procedure:
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS.
-
Resuspend the cells in complete RPMI-1640 medium.
-
b. Cell Treatment and Stimulation:
-
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce cytokine production.
-
c. IL-6 Measurement by ELISA:
-
ELISA Kit: Human IL-6 ELISA Kit (e.g., Abcam, ab178013).[5][6]
-
Procedure:
-
After the 24-hour stimulation, centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Perform the IL-6 ELISA on the supernatants according to the manufacturer's instructions.
-
Briefly:
-
Add standards and samples to the antibody-coated wells.
-
Incubate to allow IL-6 to bind.
-
Wash the wells.
-
Add a detection antibody.
-
Wash the wells.
-
Add a substrate solution and incubate to develop color.
-
Add a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Calculate the concentration of IL-6 in each sample by interpolating from the standard curve.
-
Conclusion
This compound represents a promising therapeutic strategy by targeting IRAK4 for degradation. Its mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation, leads to the effective removal of IRAK4. This not only ablates the kinase activity of IRAK4 but also its scaffolding function, potentially offering a more comprehensive inhibition of the TLR/IL-1R signaling pathway compared to traditional kinase inhibitors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on IRAK4-targeted therapies. Further investigation into the specific E3 ligase utilized by this compound and its in vivo efficacy will be crucial for its continued development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.cn]
- 4. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. content.abcam.com [content.abcam.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
In-Depth Technical Guide: PROTAC IRAK4 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the PROTAC IRAK4 degrader-8, a potent and selective molecule designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details its chemical properties, mechanism of action, and relevant experimental data, offering valuable insights for researchers in immunology, oncology, and drug discovery.
Core Compound Details
This compound is a synthesized heterobifunctional molecule that recruits IRAK4 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
| Property | Value |
| CAS Number | 2911615-06-8[1][2][3][4][5][6][7] |
| Molecular Formula | C43H50ClF2N11O5[2][4][5] |
| Molecular Weight | 874.38 g/mol [2][4][5] |
Biological Activity
This compound has demonstrated potent activity in cellular assays, effectively inducing the degradation of IRAK4 and inhibiting downstream inflammatory signaling.
| Assay | Cell Line | Value |
| IC50 (IRAK4 Degradation) | - | 15.5 nM[1][7][8][9] |
| DC50 (IRAK4 Degradation) | THP-1 | 1.8 nM[1][7][9] |
| IC50 (IL-6 Production Inhibition) | Human Whole Blood (LPS-induced) | 246 nM[1][7][10][9] |
| IC50 (IL-6 Production Inhibition) | Human PBMC (LPS-induced) | 2.2 nM[1][7][10][9] |
Mechanism of Action and Signaling Pathway
As a Proteolysis Targeting Chimera (PROTAC), IRAK4 degrader-8 functions by hijacking the ubiquitin-proteasome system. It simultaneously binds to IRAK4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to IRAK4, marking it for degradation by the 26S proteasome. This mechanism not only inhibits the kinase activity of IRAK4 but also eliminates its scaffolding function, which is crucial for the assembly of the Myddosome complex in inflammatory signaling pathways.
The IRAK4 signaling pathway is a critical component of the innate immune system, activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of downstream transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines. By degrading IRAK4, this compound effectively blocks this entire signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and application of this compound.
Western Blot for IRAK4 Degradation
This protocol is used to quantify the degradation of IRAK4 protein in cells treated with the degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-IRAK4 antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
MTS Cell Viability Assay
This assay is performed to assess the cytotoxicity of the PROTAC degrader.
Materials:
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[11][12]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cytokine Release Assay (ELISA)
This assay quantifies the inhibition of pro-inflammatory cytokine (e.g., IL-6) production by the PROTAC degrader.
Materials:
-
ELISA kit for the specific cytokine (e.g., human IL-6)
-
Cell culture supernatants from treated cells
-
Plate reader
Procedure:
-
Cell Stimulation: Pre-treat cells with different concentrations of this compound for a certain period, then stimulate with an inflammatory agent (e.g., LPS).
-
Supernatant Collection: Collect the cell culture supernatant after the desired stimulation time.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition compared to the stimulated control.
Synthesis
The synthesis of this compound is described in patent CN115710274.[1][7] The general strategy for synthesizing PROTACs involves the separate synthesis of the target-binding ligand, the E3 ligase-binding ligand, and the linker, followed by their conjugation.
Conclusion
This compound is a powerful research tool for studying the roles of IRAK4 in health and disease. Its high potency and demonstrated ability to induce IRAK4 degradation and inhibit downstream signaling make it a valuable asset for researchers in the field of immunology and for the development of novel therapeutics for inflammatory diseases and certain cancers. The detailed protocols provided in this guide should enable researchers to effectively utilize this compound in their studies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NB-64-82748-50mg | this compound [2911615-06-8] Clinisciences [clinisciences.com]
- 5. 2911615-06-8|this compound|BLD Pharm [bldpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-depth Technical Guide to the Synthesis and Discovery of PROTAC IRAK4 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of PROTAC IRAK4 degraders, with a specific focus on the potent degrader designated as PROTAC IRAK4 degrader-8. This document details the underlying biology of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), the rationale for its targeted degradation, and the experimental protocols central to the development of such compounds.
Introduction: Targeting IRAK4 in Disease
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R)[1][2][3]. These pathways are fundamental to the innate immune response. Upon activation, IRAK4 acts not only as a kinase but also as a crucial scaffold protein, assembling the Myddosome complex, which includes the adaptor protein MyD88[1]. This dual function initiates a downstream cascade leading to the activation of transcription factors like NF-κB and subsequent production of inflammatory cytokines[1][4].
Given its pivotal role, aberrant IRAK4 signaling is implicated in a range of inflammatory diseases, autoimmune disorders, and certain cancers, such as MYD88-mutant diffuse large B-cell lymphoma[1][4]. While traditional small-molecule inhibitors can block the kinase activity of IRAK4, they fail to address its scaffolding function. This limitation has driven the development of Proteolysis-Targeting Chimeras (PROTACs) to induce the complete degradation of the IRAK4 protein, thereby eliminating both of its pathological functions[4].
The PROTAC Approach for Targeted Protein Degradation
PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective removal of a target protein[5][6]. A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two[5][7].
The mechanism involves the PROTAC molecule simultaneously binding to both the target protein (e.g., IRAK4) and an E3 ligase, forming a ternary complex[6][8]. This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules. This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome[9]. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules[8][9].
The IRAK4 Signaling Pathway
IRAK4 is the "master IRAK" as it is the only component in the IL-1R/TLR signaling pathway absolutely essential for its function[2]. The pathway is initiated by ligand binding to TLRs or IL-1Rs, which leads to the recruitment of the MyD88 adapter protein. MyD88 then recruits and activates IRAK4, which in turn phosphorylates IRAK1[2][3]. Activated IRAK1 interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of the TAK1 complex. TAK1 subsequently activates the IKK complex, which phosphorylates IκB, marking it for degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes[3].
Discovery and Profile of this compound
This compound, also referred to as Compound 2 in associated patents, is a potent and selective degrader of IRAK4[10]. Its discovery is the result of a systematic development process designed to optimize target engagement, ternary complex formation, and cellular degradation efficacy.
The following table summarizes the key in-vitro activity data for this compound.
| Parameter | Cell Line / System | Value | Reference |
| IC₅₀ (Binding) | N/A | 15.5 nM | [10] |
| DC₅₀ (Degradation) | THP-1 cells | 1.8 nM | [10] |
| IC₅₀ (IL-6 Inhibition) | LPS-induced PBMCs | 2.2 nM | [10] |
| IC₅₀ (IL-6 Inhibition) | Human Whole Blood | 246 nM | [10] |
The discovery of a potent PROTAC like degrader-8 follows a structured, iterative workflow. This process begins with selecting a suitable target and identifying high-affinity ligands. Various linkers and E3 ligase recruiters are then synthesized and screened to identify initial hits, which are subsequently optimized for potency, selectivity, and drug-like properties[11][12].
Synthesis of an Exemplary IRAK4 PROTAC
While the precise synthetic route for this compound is detailed in patent literature[10], the general strategy involves the modular assembly of the three core components. A representative synthesis for a potent IRAK4 degrader (Compound 9) has been published and illustrates the core chemical principles[4]. The process typically involves:
-
Synthesis of the IRAK4 "warhead": A potent inhibitor molecule that binds to the IRAK4 kinase domain is synthesized.
-
Synthesis of the E3 Ligase Ligand: A known E3 ligase ligand, such as one for Cereblon (CRBN) or Von Hippel-Lindau (VHL), is prepared.
-
Linker Attachment and Coupling: The linker, often a polyethylene glycol (PEG) chain or an alkyl chain of varying length, is first attached to either the warhead or the E3 ligase ligand. The final PROTAC is then assembled by coupling the two ligand-linker fragments, often via a stable amide bond or other suitable conjugation chemistry.
This modular approach allows for the rapid synthesis of a library of PROTACs with different linkers, attachment points, and E3 ligase ligands to empirically determine the optimal combination for potent and selective degradation[13].
Key Experimental Protocols
The characterization of an IRAK4 degrader requires a suite of biochemical and cellular assays.
This is the primary assay to directly measure the reduction in IRAK4 protein levels.
-
Cell Culture and Treatment: Culture cells (e.g., OCI-LY10, TMD8, or THP-1) to appropriate confluency. Treat cells with a dose-response of the IRAK4 PROTAC (e.g., 0.1 nM to 10 µM) or a time-course at a fixed concentration for up to 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific for IRAK4 overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities using densitometry software. Normalize IRAK4 levels to the loading control and express as a percentage of the vehicle control. Calculate the DC₅₀ (concentration for 50% degradation) from the dose-response curve.
This assay determines the cytotoxic effect of the degrader on cancer cell lines.
-
Cell Plating: Seed cells (e.g., OCI-LY10) in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the IRAK4 PROTAC for a specified period (e.g., 72 hours).
-
Viability Measurement: Use a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay[11]. Add the reagent to each well, incubate as per the manufacturer's instructions, and measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence signal to the vehicle-treated control wells and plot the percentage of cell viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
This experiment confirms that the observed protein degradation is dependent on the proteasome.
-
Pre-treatment: Treat cells with a proteasome inhibitor (e.g., 10 µM epoxomicin or 1 µM MG-132) for 1-2 hours[13][14].
-
PROTAC Treatment: Add the IRAK4 PROTAC (at a concentration known to cause significant degradation, e.g., 1 µM) to the pre-treated cells and incubate for an additional 22-24 hours.
-
Analysis: Harvest the cells and perform a Western blot for IRAK4 as described in Protocol 1.
-
Interpretation: If the PROTAC-induced degradation of IRAK4 is "rescued" (i.e., prevented) by the proteasome inhibitor, it confirms that the mechanism is proteasome-dependent[13]. A similar experiment can be done with neddylation inhibitors like MLN4924 to confirm dependency on Cullin-RING E3 ligases[14].
Conclusion
This compound represents a significant advancement in targeting IRAK4-driven pathologies. By inducing the complete removal of the IRAK4 protein, this approach overcomes the limitations of traditional kinase inhibitors by ablating both the catalytic and scaffolding functions of the target. The data demonstrates that IRAK4 degradation leads to potent downstream pathway inhibition and anti-proliferative effects in relevant cellular models. The continued development of IRAK4 degraders holds substantial promise for new therapeutic strategies in oncology and autoimmune disease.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 6. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.co.jp]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
An In-depth Technical Guide to the IRAK4 Signaling Pathway and PROTAC-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1] It is a key component in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogens and triggering inflammatory responses.[2][3] Given its central role, dysregulation of IRAK4 signaling is implicated in a variety of autoimmune diseases, inflammatory disorders, and cancers.[2][4]
Traditionally, therapeutic strategies have focused on inhibiting the kinase activity of IRAK4. However, IRAK4 also possesses a crucial scaffolding function, which is essential for the assembly of the Myddosome signaling complex and is not addressed by kinase inhibitors.[2][5][6] This has led to the development of Proteolysis Targeting Chimeras (PROTACs), an innovative therapeutic modality designed to induce the complete degradation of IRAK4, thereby eliminating both its kinase and scaffolding functions.[5][7][8]
This technical guide provides a comprehensive overview of the IRAK4 signaling pathway, the mechanism of PROTAC-mediated degradation, a summary of key quantitative data from preclinical studies, and detailed experimental protocols for researchers in the field.
The IRAK4 Signaling Pathway
The IRAK4 signaling pathway is a cornerstone of the innate immune response. Activation of this pathway leads to the production of pro-inflammatory cytokines and the initiation of host defense mechanisms.[9][10]
Pathway Activation and Components
The signaling cascade is initiated upon the binding of pathogen-associated molecular patterns (PAMPs) to TLRs or cytokines like IL-1 to IL-1Rs.[4] This ligand binding induces receptor dimerization and the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[4][11] MyD88, through its death domain, recruits and activates IRAK4.[4]
Activated IRAK4 is the apex kinase in this pathway.[4] It phosphorylates and activates other members of the IRAK family, primarily IRAK1 and IRAK2.[12][13] This series of interactions occurs within a large supramolecular signaling complex known as the Myddosome, which consists of MyD88, IRAK4, and IRAK1/2.[12][13]
Downstream Signaling Cascade
Once activated and hyperphosphorylated, IRAK1 dissociates from the Myddosome and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[4][13] This interaction leads to the activation of TGF-β activated kinase 1 (TAK1), which in turn activates two major downstream pathways:[4]
-
NF-κB Pathway: TAK1 phosphorylates the IκB kinase (IKK) complex, leading to the degradation of IκBα and the subsequent translocation of the transcription factor NF-κB into the nucleus.[4]
-
MAPK Pathway: TAK1 also activates mitogen-activated protein kinases (MAPKs) such as JNK and p38.[6]
Nuclear translocation of these transcription factors culminates in the expression of a wide array of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[9]
Dual Role of IRAK4: Kinase and Scaffolding
A critical aspect of IRAK4 function is its dual role. While its kinase activity is essential for the phosphorylation and activation of downstream targets like IRAK1, its scaffolding function is indispensable for the assembly of the Myddosome complex.[2][5][6] Studies have shown that the scaffolding function of IRAK4 is crucial for Myddosome formation and subsequent NF-κB and MAPK signaling, whereas the kinase activity is specifically required for the robust production of inflammatory cytokines.[6] This dual functionality underscores the limitation of kinase inhibitors, which fail to abrogate the scaffolding-mediated signaling, providing a strong rationale for targeted protein degradation.[5][7]
PROTAC-Mediated Degradation of IRAK4
PROTACs are heterobifunctional molecules that leverage the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins.[14][15]
Mechanism of Action
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein (IRAK4).
-
A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[5]
-
A linker that covalently connects the two ligands.[15]
The PROTAC works by acting as a bridge, bringing IRAK4 into close proximity with the recruited E3 ligase.[16] This induced proximity facilitates the formation of a stable ternary complex (IRAK4-PROTAC-E3 ligase).[15][17] Within this complex, the E3 ligase tags IRAK4 with ubiquitin molecules.[14] This polyubiquitination marks IRAK4 for recognition and subsequent degradation by the 26S proteasome.[14][15] After the degradation of the target protein, the PROTAC molecule is released and can catalytically induce the degradation of further IRAK4 molecules.[17][18]
Quantitative Data on IRAK4 PROTACs
Several potent and selective IRAK4 PROTAC degraders have been developed. The following tables summarize key quantitative data for some of the most well-characterized examples.
Table 1: IRAK4 Degradation Potency
| Compound | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time (h) | Reference |
| Compound 9 (GSK) | VHL | PBMCs | ~100 (at 22h) | >90 | 22 | [5] |
| Compound 9 (Chen et al.) | CRBN | OCI-LY10 | 12.6 ± 2.1 | >95 | 24 | [8] |
| Compound 9 (Chen et al.) | CRBN | TMD8 | 15.1 ± 3.5 | >95 | 24 | [8] |
| KT-474 | CRBN | THP-1 | 8.9 | 66.2 | 24 | [1] |
| KT-474 | CRBN | hPBMCs | 0.9 | 101.3 | 24 | [1] |
-
DC₅₀: Half-maximal degradation concentration.
-
Dₘₐₓ: Maximum percentage of degradation.
Table 2: Binding Affinity and Functional Inhibition
| Compound | Target / Assay | IC₅₀ (nM) | Cell Line / Condition | Reference |
| PF-06650833 (Inhibitor) | IRAK4 Kinase Binding | 4.1 | Biochemical Assay | [5] |
| Compound 8 (PROTAC) | IRAK4 Kinase Binding | 2.5 | Biochemical Assay | [5] |
| Compound 9 (PROTAC) | IRAK4 Kinase Binding | 1.8 | Biochemical Assay | [5] |
| KT-474 | LPS-stimulated IL-6 Inhibition | <10.0 | Not Specified | [13] |
| KT-474 | R848-stimulated IL-6 Inhibition | <10.0 | Not Specified | [13] |
-
IC₅₀: Half-maximal inhibitory concentration.
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize IRAK4 PROTACs.
Cell Culture and Treatment
-
Cell Lines:
-
PBMCs (Peripheral Blood Mononuclear Cells): Isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
OCI-LY10 and TMD8 (Diffuse Large B-cell Lymphoma cells): Cultured in RPMI-1640 medium supplemented with 20% FBS and 1% penicillin-streptomycin.[8]
-
THP-1 (Human monocytic cells): Cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.
-
-
PROTAC Treatment: Cells are seeded at a specified density (e.g., 1 x 10⁶ cells/mL) and treated with serial dilutions of the PROTAC compound or DMSO as a vehicle control for specified time periods (e.g., 4, 8, 16, 24 hours).[8]
Western Blotting for IRAK4 Degradation
-
Purpose: To quantify the reduction in cellular IRAK4 protein levels following PROTAC treatment.
-
Protocol:
-
Cell Lysis: After treatment, harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should be used simultaneously.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensity. IRAK4 levels are normalized to the loading control and expressed as a percentage relative to the DMSO-treated control.[8]
-
Proteasome and E3 Ligase Dependence Assays
-
Purpose: To confirm that the observed protein reduction is due to the canonical PROTAC mechanism.
-
Proteasome Dependence:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM epoxomicin or 10 µM MG-132) for 2 hours.[5]
-
Add the IRAK4 PROTAC and incubate for the desired time.
-
Analyze IRAK4 levels by Western blot. A rescue of IRAK4 degradation in the presence of the inhibitor confirms proteasome-dependent degradation.[5][8]
-
-
E3 Ligase Dependence (Competitive Antagonism):
-
Co-treat cells with the IRAK4 PROTAC and a high concentration (e.g., 10 µM) of the free E3 ligase ligand (e.g., pomalidomide for CRBN, or VH032 for VHL).[8]
-
Analyze IRAK4 levels by Western blot. The free ligand will compete with the PROTAC for binding to the E3 ligase, thereby preventing ternary complex formation and IRAK4 degradation. Abrogation of degradation confirms the involvement of the specific E3 ligase.[8]
-
A similar experiment can be performed by co-treating with an excess of the parent IRAK4 inhibitor to confirm the necessity of IRAK4 binding.[8]
-
Cytokine Release Assay (ELISA)
-
Purpose: To measure the functional consequence of IRAK4 degradation on the inflammatory response.
-
Protocol:
-
Cell Treatment: Pre-treat cells (e.g., PBMCs) with various concentrations of the IRAK4 PROTAC for a specified time (e.g., 24 hours).
-
Stimulation: Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) (for TLR4) or R848 (for TLR7/8), for a further period (e.g., 6-18 hours).
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ values for cytokine inhibition.
-
Conclusion and Therapeutic Outlook
Targeting IRAK4 for degradation via the PROTAC technology represents a promising therapeutic strategy. By inducing the complete removal of the IRAK4 protein, this approach overcomes the limitations of traditional kinase inhibitors by eliminating both the kinase and critical scaffolding functions of the protein.[5][7][19] Preclinical data has demonstrated that IRAK4 PROTACs can potently and selectively degrade IRAK4, leading to profound inhibition of inflammatory cytokine production.[5] With several IRAK4 degraders, such as KT-474, advancing into clinical trials for inflammatory and autoimmune diseases, the therapeutic potential of this approach is significant.[1][20] Continued research and development in this area hold the promise of delivering novel and more effective treatments for a range of IRAK4-driven pathologies.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. rupress.org [rupress.org]
- 11. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 15. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 16. revvity.com [revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. portlandpress.com [portlandpress.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
In Vitro Characterization of a PROTAC IRAK4 Degrader: A Technical Guide
This guide provides a comprehensive overview of the in vitro characterization of the potent and selective PROTAC IRAK4 degrader, KT-474. It is intended for researchers, scientists, and drug development professionals interested in the methodologies and data associated with the preclinical evaluation of this class of molecules.
Introduction to PROTAC IRAK4 Degraders
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] An IRAK4-targeting PROTAC, such as KT-474, consists of a ligand that binds to the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome.[1] This approach not only inhibits the kinase activity of IRAK4 but also eliminates its scaffolding function, potentially offering a more profound therapeutic effect compared to traditional kinase inhibitors.[2][3]
Quantitative In Vitro Efficacy and Potency
The in vitro activity of KT-474 has been extensively characterized across various cell lines and biochemical assays. The following tables summarize the key quantitative data.
| Cell Line | Assay Type | Parameter | Value | Reference(s) |
| THP-1 | HTRF | DC50 | 8.9 nM | [4] |
| Human PBMCs | HTRF | DC50 | 0.9 nM | [4] |
| Human PBMCs | Mass Spectrometry | DC50 | 2.1 nM | [5] |
| OCI-Ly10 | Mesoscale Discovery | DC50 | 7 nM | [1][6] |
| RAW 264.7 | Western Blot | DC50 | 4.0 nM | [7] |
| THP-1 | HTRF | Dmax | 66.2% | [4] |
| Human PBMCs | HTRF | Dmax | 101.3% | [4] |
| OCI-Ly10 | Mesoscale Discovery | Dmax | >95% | [1][2] |
| Table 1: In Vitro Degradation Potency of KT-474 in Various Cell Lines. |
| Assay Type | Parameter | Value | Reference(s) |
| AlphaLISA | IRAK4 Affinity (IC50) | 0.5 nM | [1][6] |
| HTRF | CRBN Affinity (IC50) | 1.51 µM | [6] |
| AlphaLISA | Ternary Complex Formation (AUC) | 1,063,052 | [1][6] |
| Table 2: Biochemical Binding and Ternary Complex Formation of KT-474. |
| Cell Line/System | Stimulation | Cytokine Inhibited | IC50 | Reference(s) |
| Human PBMCs | R848 (TLR7/8 agonist) | IL-6 | Not specified | [8] |
| Human PBMCs | LPS (TLR4 agonist) | IL-6 | Not specified | [8] |
| Human PBMCs | R848 or LPS | IL-8 | Not specified | [7] |
| Human B cells | CpG-B | p-p65 (NF-κB activation) | Not specified | [7] |
| Table 3: Functional In Vitro Activity of KT-474 in Cytokine Release Assays. |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Culture and Treatment
Human peripheral blood mononuclear cells (PBMCs), THP-1 (a human monocytic cell line), OCI-Ly10 (a diffuse large B-cell lymphoma cell line), and RAW 264.7 (a murine macrophage cell line) are commonly used. Cells are cultured in appropriate media and conditions. For degradation assays, cells are treated with varying concentrations of KT-474 or vehicle control (e.g., DMSO) for specified durations (e.g., 4, 24, 48, 72, or 96 hours).[9]
Western Blotting for IRAK4 Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for IRAK4. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the intensity of the IRAK4 band relative to the loading control, allowing for the determination of the percentage of IRAK4 degradation.
AlphaLISA for Ternary Complex Formation
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is used to detect and quantify the formation of the IRAK4-KT-474-CRBN ternary complex.[1]
-
Reagents: Recombinant tagged IRAK4 (e.g., GST-tagged) and CRBN (e.g., FLAG-tagged) proteins, the PROTAC of interest, AlphaLISA donor beads (e.g., glutathione-coated for GST-IRAK4), and acceptor beads (e.g., anti-FLAG antibody-coated for FLAG-CRBN) are required. A commercial kit, such as the PROTAC® Optimization Kit for IRAK4-Cereblon Binding, can be utilized.[10]
-
Assay Procedure:
-
The tagged proteins and the PROTAC are incubated together in an appropriate assay buffer in a microplate.
-
A mixture of donor and acceptor beads is then added.
-
The plate is incubated in the dark to allow for bead binding to the ternary complex.
-
-
Detection: The plate is read on an AlphaLISA-compatible plate reader. Upon excitation, the donor beads generate singlet oxygen, which, if in close proximity, activates the acceptor beads to emit light. The intensity of the emitted light is proportional to the amount of ternary complex formed.[10]
Mass Spectrometry-Based Proteomics for Selectivity Profiling
Tandem mass tag (TMT)-based quantitative proteomics is employed to assess the selectivity of the degrader across the entire proteome.[2]
-
Sample Preparation: Human PBMCs from multiple donors are treated with the degrader (e.g., at 10x DC90 concentration) or vehicle for 24 hours.[2]
-
Protein Digestion and TMT Labeling: Cell lysates are prepared, and proteins are digested into peptides (e.g., with trypsin). The resulting peptides from each condition are labeled with different TMT reagents.
-
LC-MS/MS Analysis: The labeled peptides are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of each identified protein across the different treatment conditions is quantified based on the TMT reporter ion intensities. Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon treatment with the degrader.[7]
Cytokine Release Assay
This assay measures the functional consequence of IRAK4 degradation on inflammatory signaling pathways.
-
Cell Treatment and Stimulation: PBMCs are pre-treated with the IRAK4 degrader for a specified time (e.g., 24 or 72 hours).[9] The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS) or R848, or with a cytokine like IL-1β.[5][9]
-
Supernatant Collection: After an additional incubation period (e.g., 24 hours), the cell culture supernatant is collected.[9]
-
Cytokine Quantification: The concentration of secreted cytokines and chemokines (e.g., IL-6, IL-8, TNF-α) in the supernatant is measured using a multiplex immunoassay platform, such as Mesoscale Discovery (MSD) electrochemiluminescence or Luminex.[5][9]
Cell Viability Assay
Cell viability assays are performed to assess the potential cytotoxicity of the PROTAC degrader.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with a range of concentrations of the degrader for the desired duration.
-
Assay Reagent Addition: A viability reagent, such as MTT or the CellTiter-Glo® reagent, is added to each well.
-
Incubation and Detection:
-
MTT Assay: After incubation, a solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured at approximately 570 nm.
-
CellTiter-Glo® Assay: This assay measures ATP levels. After a brief incubation, the luminescence is measured, which is proportional to the number of viable cells.[11]
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Visualizations of Key Processes
The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action, the IRAK4 signaling pathway, and a typical experimental workflow for characterizing an IRAK4 degrader.
Caption: Mechanism of action of a PROTAC IRAK4 degrader.
Caption: Simplified IRAK4 signaling pathway.
References
- 1. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. kymeratx.com [kymeratx.com]
- 6. kymeratx.com [kymeratx.com]
- 7. researchgate.net [researchgate.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. kymeratx.com [kymeratx.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. ch.promega.com [ch.promega.com]
An In-depth Technical Guide to PROTAC IRAK4 Degrader-8
This technical guide provides a comprehensive overview of the PROTAC IRAK4 degrader-8, a potent and selective molecule designed for the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of IRAK4 degradation.
Core Molecular Attributes
This compound is a heterobifunctional molecule that simultaneously binds to IRAK4 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of IRAK4.
| Property | Value | Reference |
| Molecular Weight | 874.38 g/mol | |
| Chemical Formula | C43H50ClF2N11O5 | |
| CAS Number | 2911615-06-8 |
Mechanism of Action and Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal system to eliminate IRAK4. IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon ligand binding to these receptors, a signaling cascade is initiated, leading to the activation of NF-κB and the production of pro-inflammatory cytokines such as IL-6. By degrading IRAK4, this PROTAC effectively shuts down this inflammatory signaling cascade.
Quantitative Biological Activity
This compound has demonstrated potent activity in various in vitro models. The following table summarizes the key quantitative data.
| Parameter | Cell Type / System | Value (nM) | Reference |
| IC50 (IRAK4 binding) | Biochemical Assay | 15.5 | |
| DC50 (IRAK4 degradation) | THP-1 cells | 1.8 | |
| IC50 (IL-6 inhibition) | LPS-induced human PBMC | 2.2 | |
| IC50 (IL-6 inhibition) | Human whole blood | 246 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of IRAK4 Degradation (DC50) in THP-1 Cells by Western Blot
This protocol outlines the procedure to quantify the degradation of IRAK4 in the human monocytic cell line THP-1 upon treatment with this compound.
1. Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in culture medium to achieve final concentrations ranging from 0.1 nM to 1000 nM. Ensure the final DMSO concentration does not exceed 0.1%.
-
Treat the cells with the different concentrations of the PROTAC and a vehicle control (DMSO) for 24 hours.
2. Cell Lysis:
-
After treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Incubate the lysates on ice for 30 minutes with vortexing every 10 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
3. Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IRAK4 band intensity to the corresponding loading control band intensity.
-
Plot the normalized IRAK4 levels against the logarithm of the PROTAC concentration.
-
Calculate the DC50 value (the concentration at which 50% of the protein is degraded) by fitting the data to a four-parameter logistic curve.
Preclinical Profile of PROTAC IRAK4 Degrader-8: A Technical Overview
This technical guide provides an in-depth summary of the preclinical research findings for PROTAC IRAK4 degrader-8, also referred to as Compound 2. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the available quantitative data, experimental methodologies, and the underlying biological pathways.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity. It plays a central role in signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of the IRAK4 pathway is implicated in the pathogenesis of various inflammatory diseases and certain cancers, making it an attractive therapeutic target.[1][4]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[5][6] A PROTAC molecule typically consists of a ligand that binds to the protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[7] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[3] Unlike traditional small molecule inhibitors that only block a protein's activity, PROTACs can eliminate the entire protein, thereby abrogating both its enzymatic and scaffolding functions.[7][8]
This compound is a specific PROTAC designed to induce the degradation of IRAK4, offering a potential therapeutic strategy for IRAK4-driven diseases.
Quantitative Data Summary
The following table summarizes the key in vitro potency and efficacy data for this compound.
| Parameter | Description | Cell Line/System | Value | Reference |
| IC50 | Half-maximal inhibitory concentration for IRAK4. | Not specified | 15.5 nM | [9][10] |
| DC50 | Half-maximal degradation concentration of IRAK4. | THP-1 cells | 1.8 nM | [9] |
| IC50 (IL-6) | Inhibition of IL-6 production. | LPS-induced human PBMCs | 2.2 nM | [9] |
| IC50 (IL-6) | Inhibition of IL-6 production. | Human whole blood | 246 nM | [9] |
Signaling Pathways and Mechanisms
IRAK4 Signaling Pathway
IRAK4 is a pivotal component of the Myddosome, a signaling complex that forms upon the activation of TLRs or IL-1Rs by their respective ligands.[3] Within this complex, IRAK4 phosphorylates and activates IRAK1.[3] Activated IRAK1 then interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream pathways, primarily the NF-κB and MAPK signaling cascades.[1][3] This results in the production of pro-inflammatory cytokines.
References
- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
An In-Depth Technical Guide to the Ternary Complex of IRAK4 Degrader-8
This guide provides a comprehensive overview of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) degrader, specifically focusing on the formation and function of the ternary complex involving IRAK4 Degrader-8. It is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and targeted protein degradation.
Introduction to IRAK4 and Targeted Degradation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK4 is recruited by the adaptor protein MyD88, forming a complex known as the Myddosome.[3][4] This assembly is crucial for initiating downstream signaling cascades that lead to the activation of NF-κB and the production of pro-inflammatory cytokines.[2][4]
IRAK4 possesses both a kinase function and a vital scaffolding function, both of which are required for the proper assembly of the Myddosome and subsequent signal transduction.[5][6] Traditional small molecule inhibitors that only target the kinase activity of IRAK4 have shown limited clinical success, likely because they fail to disrupt its scaffolding role.[5][7]
Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic strategy. These heterobifunctional molecules are designed to induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.[8][9] A PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[4][9] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4] This approach eliminates the entire protein, thereby abrogating both its catalytic and scaffolding functions.[9][10]
IRAK4 Signaling Pathway
The IRAK4 signaling cascade is a cornerstone of the innate immune response. The pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by TLRs or by the binding of cytokines to IL-1Rs.
Caption: Canonical IRAK4 signaling cascade via the Myddosome complex.
Mechanism of Action: The IRAK4 Degrader-8 Ternary Complex
IRAK4 Degrader-8 is a PROTAC designed to induce the degradation of IRAK4. It consists of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN)).[9][11] The formation of the IRAK4-Degrader-CRBN ternary complex is the critical step that initiates the degradation process. This complex brings IRAK4 into close proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent destruction by the 26S proteasome.
Caption: Formation of the ternary complex and subsequent IRAK4 degradation.
Quantitative Data Summary
The efficacy of IRAK4 Degrader-8 (also referred to as Compound 2) has been quantified through various in vitro assays. The data highlights its potency in binding, degradation, and pathway inhibition.
Table 1: In Vitro Potency of IRAK4 Degrader-8
| Parameter | Cell Line / System | Value | Reference |
|---|---|---|---|
| IC₅₀ (Binding) | N/A | 15.5 nM | [12][13] |
| DC₅₀ (Degradation) | THP-1 cells | 1.8 nM | [12] |
| IC₅₀ (IL-6 Inhibition) | LPS-induced human PBMCs | 2.2 nM | [12] |
| IC₅₀ (IL-6 Inhibition) | Human Whole Blood | 246 nM |[12] |
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the degrader required to inhibit 50% of IRAK4's binding or downstream activity.
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of the degrader required to degrade 50% of the target protein.
Key Experimental Methodologies
The characterization of IRAK4 degraders involves a series of key experiments to confirm their mechanism of action and quantify their effects.
Principle: AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay used to quantify the formation of the ternary complex. Donor and acceptor beads are coated with antibodies or tags that recognize the POI (IRAK4) and the E3 ligase. When the degrader brings the two proteins into proximity, the beads are also brought close together. Upon laser excitation, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal that is proportional to the amount of ternary complex formed.
Protocol Outline:
-
Recombinant tagged IRAK4 and tagged E3 ligase (e.g., CRBN) are combined in a microplate well.
-
A serial dilution of the IRAK4 degrader is added to the wells.
-
Anti-tag acceptor beads and streptavidin-coated donor beads (which bind to a biotinylated component) are added.
-
The plate is incubated in the dark to allow for complex formation and bead association.
-
The plate is read on an Alpha-enabled plate reader, and the resulting signal is plotted against the degrader concentration.[7]
Principle: These methods are used to directly measure the reduction in IRAK4 protein levels within cells following treatment with the degrader.
Protocol Outline:
-
Cell Treatment: Culture appropriate cells (e.g., Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 cells) and treat them with varying concentrations of IRAK4 Degrader-8 for a specified time (e.g., 24 hours).[8]
-
Cell Lysis: Harvest and lyse the cells to release total protein.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
Western Blotting:
-
Separate proteins by size via SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to IRAK4, followed by a loading control antibody (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the IRAK4 band relative to the loading control indicates the extent of degradation.
-
-
Mass Spectrometry (for precise quantification):
Caption: Workflow for quantifying IRAK4 degradation in cells.
Principle: To confirm that degradation occurs via the intended PROTAC mechanism, cells are co-treated with the degrader and either a proteasome inhibitor or a competitor for the E3 ligase binding site.
Protocol Outline:
-
Proteasome Dependence: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or epoxomicin) for 1-2 hours.[8][11] Then, add IRAK4 Degrader-8 and incubate for the standard duration. Analyze IRAK4 levels via Western Blot. A rescue of IRAK4 from degradation in the presence of the inhibitor confirms proteasome-dependent degradation.
-
E3 Ligase Dependence: Pre-treat cells with a high concentration of a free E3 ligase ligand (e.g., thalidomide for a CRBN-recruiting degrader).[11] This ligand will compete with the degrader for binding to the E3 ligase, preventing ternary complex formation. A subsequent rescue of IRAK4 protein levels confirms that the degrader acts via that specific E3 ligase.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2022174268A1 - Irak4 degraders and uses thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PROTAC IRAK4 degrader-8 | CymitQuimica [cymitquimica.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for IRAK4 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing a Western blot analysis to assess the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) induced by degrader-8. Included are detailed experimental protocols, data presentation tables, and diagrams illustrating the signaling pathway and experimental workflow.
Introduction to IRAK4 and Targeted Degradation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a pivotal role in the innate immune response. It functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 is recruited to a receptor complex with the adapter protein MyD88, leading to the formation of the "Myddosome." This complex initiates a downstream signaling cascade, ultimately resulting in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.
Targeted protein degradation has emerged as a promising therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. "Degrader-8" is a PROTAC designed to specifically target IRAK4 for degradation, thereby inhibiting its kinase and scaffolding functions.
IRAK4 Signaling Pathway and PROTAC Mechanism of Action
The following diagram illustrates the canonical IRAK4 signaling pathway and the mechanism by which a PROTAC like degrader-8 induces its degradation.
Application Notes and Protocols: Utilizing PROTAC IRAK4 Degrader-8 in the THP-1 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in innate immune signaling pathways. It plays a pivotal role in Toll-like receptor (TLR) and IL-1 receptor (IL-1R) mediated inflammatory responses.[1][2] The dual kinase and scaffolding functions of IRAK4 make it a compelling target for therapeutic intervention in a variety of autoimmune and inflammatory diseases.[2] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system.[2] PROTAC IRAK4 degrader-8 is a heterobifunctional molecule designed to specifically target IRAK4 for degradation, thereby inhibiting downstream inflammatory signaling. This document provides detailed application notes and protocols for the use of this compound in the human monocytic THP-1 cell line, a widely used in vitro model for studying monocyte and macrophage biology.
Mechanism of Action of this compound
This compound functions by simultaneously binding to IRAK4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the polyubiquitination of IRAK4, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts the formation of the Myddosome complex, a key signaling platform, and consequently abrogates downstream signaling cascades, including the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in the THP-1 cell line.
| Parameter | Value | Cell Line | Reference |
| DC₅₀ (Degradation Concentration) | 1.8 nM | THP-1 | [4] |
| IC₅₀ (Inhibitory Concentration) | 15.5 nM | THP-1 | [4] |
| Effect on Cytokine Production | Inhibition of IL-6 | THP-1 | [4] |
Signaling Pathway Diagram
Caption: IRAK4 signaling pathway and the mechanism of action of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound in THP-1 cells.
Experimental Protocols
THP-1 Cell Culture
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.05% Trypsin-EDTA (for differentiation, if required)
-
Phorbol 12-myristate 13-acetate (PMA) (for differentiation to macrophages, if required)
-
Phosphate-Buffered Saline (PBS), sterile
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved THP-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Cell Maintenance: Culture THP-1 cells in T-75 flasks at a density between 2 x 10⁵ and 1 x 10⁶ cells/mL. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Split the culture every 2-3 days. To do this, gently pipette the cell suspension to break up any clumps and dilute with fresh complete growth medium to the desired seeding density.
-
(Optional) Differentiation into Macrophages: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in culture plates and treat with 25-100 ng/mL of PMA for 24-48 hours. After incubation, remove the PMA-containing medium and replace it with fresh complete growth medium. Allow the cells to rest for at least 24 hours before proceeding with experiments.
Western Blot for IRAK4 Degradation
Materials:
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-IRAK4 (e.g., Cell Signaling Technology #4363, used at 1:1000 dilution)[5][6]
-
Primary antibody for loading control: Mouse anti-β-actin or anti-GAPDH (used at recommended dilution)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed THP-1 cells in 6-well plates at a density of 1 x 10⁶ cells/well. Allow them to adhere overnight if differentiated. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C with gentle shaking.[5] Wash the membrane three times with TBST for 5 minutes each. Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. Wash the membrane again as in the previous step.
-
Detection and Analysis: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities using densitometry software and normalize the IRAK4 signal to the loading control. Calculate the percentage of IRAK4 degradation relative to the vehicle control.
Cytokine Analysis (IL-6 ELISA)
Materials:
-
This compound
-
Lipopolysaccharide (LPS) or other appropriate stimulus
-
Human IL-6 ELISA Kit (e.g., from R&D Systems, BioLegend, or similar)
-
96-well microplates
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Seed THP-1 cells (or differentiated macrophages) in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 18-24 hours).[2]
-
Stimulation: After the pre-treatment period, stimulate the cells with an appropriate inflammatory agent (e.g., 100 ng/mL LPS) for a defined time (e.g., 4-24 hours) to induce cytokine production.
-
Supernatant Collection: After stimulation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer. The supernatant can be used immediately or stored at -80°C for later analysis.
-
ELISA Procedure: Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow IL-6 to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Incubating and washing.
-
Adding the substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Generate a standard curve from the standards and use it to calculate the concentration of IL-6 in each sample. Determine the IC₅₀ value for the inhibition of IL-6 production by this compound.
Cell Viability Assay (MTT Assay)
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Seed THP-1 cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well. Treat the cells with the same concentrations of this compound as used in the degradation and cytokine assays for the same duration.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells (set as 100% viability). This will help to determine if the observed effects of the degrader are due to specific protein degradation or general cytotoxicity.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PROTAC IRAK4 Degrader-8 in Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a key mediator of innate immunity.[1][2] It plays a central role in the signaling pathways initiated by Toll-like receptors (TLRs) and the Interleukin-1 (IL-1) family of receptors.[1] Upon activation, IRAK4 is integral to the formation of the Myddosome complex, leading to downstream activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[1][3][4] Dysregulation of IRAK4 activity is linked to various autoimmune diseases, inflammatory conditions, and certain cancers.[1][5]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of target proteins through the ubiquitin-proteasome system.[1][4] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][4] This proximity induces the ubiquitination and subsequent degradation of the target protein, offering a potential advantage over traditional inhibitors by eliminating both the kinase and scaffolding functions of the protein.[6]
PROTAC IRAK4 degrader-8 (also referred to as Compound 2) is a specific PROTAC designed to target IRAK4 for degradation.[7] These application notes provide a summary of its activity in Peripheral Blood Mononuclear Cells (PBMCs) and detailed protocols for its use in key cellular assays.
Data Presentation
Quantitative Activity of this compound
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its degradation and inhibitory activities in relevant cell systems.
| Parameter | Cell Type | Value | Reference |
| IRAK4 Degradation (DC50) | THP-1 cells | 1.8 nM | [7] |
| IL-6 Production Inhibition (IC50) | LPS-induced human PBMCs | 2.2 nM | [7] |
| IL-6 Production Inhibition (IC50) | Human whole blood | 246 nM | [7] |
| IRAK4 Binding Affinity (IC50) | Not Specified | 15.5 nM | [7] |
Signaling Pathway and Mechanism of Action
This compound functions by inducing the selective degradation of IRAK4. The following diagram illustrates the IRAK4 signaling pathway and the mechanism of action for the PROTAC degrader.
Caption: IRAK4 signaling pathway and the mechanism of PROTAC-induced degradation.
Experimental Protocols
The following are detailed protocols for key experiments involving the treatment of PBMCs with this compound.
PBMC Isolation and Culture
A standardized protocol for the isolation and culture of PBMCs is crucial for reproducible results.
Caption: Workflow for the isolation of Peripheral Blood Mononuclear Cells (PBMCs).
Protocol:
-
Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque solution in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, carefully aspirate the upper plasma layer and collect the buffy coat, which contains the PBMCs.
-
Washing: Transfer the collected cells to a new tube and wash with PBS. Centrifuge at 300 x g for 10 minutes.
-
Repeat Wash: Discard the supernatant and repeat the wash step.
-
Resuspension: Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Counting and Plating: Count the cells using a hemocytometer and assess viability with Trypan Blue. Plate the cells at the desired density for subsequent experiments.
IRAK4 Degradation Assay in PBMCs
This protocol outlines the steps to determine the extent of IRAK4 degradation in PBMCs following treatment with this compound.
Caption: Workflow for Western Blot analysis of IRAK4 degradation.
Protocol:
-
Cell Treatment: Treat cultured PBMCs with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time, typically 24 hours, at 37°C in a CO2 incubator.
-
Cell Lysis: Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the IRAK4 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control and determine the DC50 value.
Cytokine Inhibition Assay in PBMCs
This protocol is for measuring the effect of this compound on the production of pro-inflammatory cytokines, such as IL-6, in stimulated PBMCs.
Protocol:
-
Cell Plating: Plate PBMCs in a 96-well plate at a suitable density.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).
-
Stimulation: Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) (e.g., 100 ng/mL), to induce cytokine production.
-
Incubation: Incubate the plate for an appropriate time (e.g., 18-24 hours) at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and standards to the plate.
-
Add a detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
Conclusion
This compound is a potent degrader of IRAK4 in PBMCs, leading to the effective inhibition of pro-inflammatory cytokine production. The provided protocols offer a framework for researchers to investigate the cellular effects of this and other IRAK4-targeting PROTACs. By eliminating both the kinase and scaffolding functions of IRAK4, this therapeutic modality holds promise for the treatment of various inflammatory and autoimmune diseases.
References
- 1. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies of PROTAC IRAK4 Degrader-8 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase and scaffold protein in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[1][2][3] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases.[4][5] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of target proteins through the ubiquitin-proteasome system.[4][6] By removing the entire protein, PROTACs can abrogate both the catalytic and scaffolding functions of their targets, potentially offering a more profound pharmacological effect than traditional inhibitors.[5][7]
This document provides detailed application notes and protocols for the in vivo evaluation of PROTAC IRAK4 degraders in mouse models, with a focus on the conceptual framework and methodologies applicable to compounds like "PROTAC IRAK4 degrader-8". Due to the limited public availability of in vivo data for "this compound", this guide will leverage published data on the well-characterized IRAK4 degrader, KT-474, as a representative example to illustrate experimental design and expected outcomes.
Mechanism of Action: PROTAC-Mediated IRAK4 Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (IRAK4), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[6][8] This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome.[4][7] This process is catalytic, as the PROTAC molecule is released after inducing degradation and can engage another target protein.[8]
IRAK4 Signaling Pathway
The IRAK4 signaling cascade is initiated by the activation of TLRs or IL-1Rs. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 and other IRAK family members to form a complex called the Myddosome.[5][9] Within the Myddosome, IRAK4, acting as both a kinase and a scaffold, phosphorylates and activates IRAK1.[9][10] Activated IRAK1 then dissociates from the complex and interacts with TRAF6, leading to the activation of downstream signaling pathways, including NF-κB and MAP kinases, ultimately resulting in the production of pro-inflammatory cytokines and chemokines.[3][9]
Caption: IRAK4 Signaling Pathway and PROTAC Mechanism of Action.
In Vivo Studies: Application Notes
The primary objectives of in vivo studies for an IRAK4 degrader are to assess its pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its efficacy and safety in relevant disease models.
Pharmacokinetics (PK)
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC molecule.[] Key parameters to measure include maximum plasma concentration (Cmax), time to Cmax (Tmax), half-life (t1/2), and area under the curve (AUC).[] These studies are crucial for establishing a dosing regimen for subsequent efficacy studies.
Pharmacodynamics (PD)
PD studies measure the biological effect of the PROTAC, which in this case is the degradation of IRAK4 in target tissues.[] This is typically assessed by measuring IRAK4 protein levels in peripheral blood mononuclear cells (PBMCs), spleen, or disease-relevant tissues (e.g., skin in a psoriasis model).[5][12] It is also important to measure the effect on downstream biomarkers, such as the inhibition of pro-inflammatory cytokine production (e.g., IL-6, TNF-α) upon ex vivo stimulation of whole blood or isolated cells.[13]
Efficacy Models
The choice of mouse model depends on the therapeutic indication. For inflammatory and autoimmune diseases, several well-established models can be utilized:
-
Lipopolysaccharide (LPS)-induced Systemic Inflammation: A model for acute systemic inflammation where LPS (a TLR4 agonist) is administered to induce a robust cytokine response.[7][12] Efficacy is measured by the reduction in systemic cytokine levels (e.g., IL-6, TNF-α).[7]
-
Imiquimod-induced Psoriasis Model: A topical application of imiquimod (a TLR7/8 agonist) on the mouse ear or back skin induces a psoriasis-like skin inflammation.[5] Efficacy is assessed by measuring the reduction in ear thickness, skin inflammation scores, and inflammatory cell infiltration.[5]
-
Collagen-induced Arthritis (CIA) Model: A model for rheumatoid arthritis where immunization with collagen induces joint inflammation. Efficacy is measured by a reduction in arthritis scores, paw swelling, and joint damage.
Experimental Protocols
The following are generalized protocols that should be optimized for the specific IRAK4 degrader and mouse model being used.
Protocol 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Mice
Objective: To determine the PK profile of the IRAK4 degrader and its effect on IRAK4 protein levels in blood and spleen.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
C57BL/6 mice (8-10 weeks old)
-
Blood collection tubes (with anticoagulant)
-
Tissue homogenization buffer with protease inhibitors
-
Western blot or mass spectrometry equipment
Procedure:
-
Dosing: Administer a single dose of the IRAK4 degrader to mice via the intended clinical route (e.g., oral gavage). Include a vehicle control group.
-
Sample Collection: Collect blood samples at various time points post-dose (e.g., 0, 1, 2, 4, 8, 24 hours). At the final time point, euthanize the mice and collect spleens.
-
PK Analysis: Process plasma samples and analyze the concentration of the IRAK4 degrader using LC-MS/MS.
-
PD Analysis:
-
Isolate PBMCs from blood samples.
-
Homogenize spleen tissue.
-
Lyse cells and tissues and determine protein concentration.
-
Measure IRAK4 protein levels by Western blot or targeted mass spectrometry. Normalize to a loading control (e.g., GAPDH).
-
Caption: Workflow for a PK/PD study of an IRAK4 degrader in mice.
Protocol 2: Efficacy Study in an LPS-Induced Inflammation Model
Objective: To evaluate the efficacy of the IRAK4 degrader in reducing systemic inflammation.
Materials:
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS)
-
C57BL/6 mice
-
ELISA kits for IL-6 and TNF-α
Procedure:
-
Pre-treatment: Administer the IRAK4 degrader or vehicle to mice. The pre-treatment time should be based on the PK/PD data (i.e., time to maximum IRAK4 degradation).
-
LPS Challenge: After the pre-treatment period, administer LPS (e.g., 5 mg/kg) via intraperitoneal injection.[7]
-
Blood Collection: Collect blood at a time point corresponding to the peak cytokine response (typically 2-6 hours post-LPS).[7]
-
Cytokine Analysis: Prepare serum and measure the concentrations of IL-6 and TNF-α using ELISA.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro Potency of IRAK4 Degraders
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | IRAK4 | THP-1 | 1.8 | - | [14] |
| KT-474 | IRAK4 | RAW 264.7 | 4.034 | - | [7] |
| Compound 17 (KT-474) | IRAK4 | Mouse Splenocytes | 4.2 | 89 | [5] |
| Compound 9 | IRAK4 | PBMCs | 259 | - | [6] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: In Vivo Pharmacodynamics of KT-474 in an Imiquimod-Induced Psoriasis Mouse Model
| Dose (mg/kg, b.i.d.) | Tissue | [KT-474] (µM) | IRAK4 Degradation (%) |
| 30 | Skin | 0.4 | 60 |
| 100 | Skin | 1.7 | 67 |
| 30 | Spleen | 2.8 | 63 |
| 100 | Spleen | 15.9 | 80 |
Data from[5]. Dosing was administered orally twice a day (b.i.d.).
Table 3: Efficacy of KT-474 in an LPS-Induced Acute Lung Injury Mouse Model
| Treatment Group | Dose (mg/kg) | TNF-α in BALF (pg/mL) | IL-6 in BALF (pg/mL) |
| Control | - | ~50 | ~20 |
| LPS | 5 | ~400 | ~1800 |
| LPS + KT-474 | 10 | ~200 | ~800 |
| LPS + KT-474 | 20 | ~150 | ~600 |
Approximate values extrapolated from graphical data in[7]. BALF: Bronchoalveolar lavage fluid.
Conclusion
The in vivo evaluation of PROTAC IRAK4 degraders requires a systematic approach encompassing PK, PD, and efficacy studies in relevant disease models. The protocols and data presented here, using the well-characterized IRAK4 degrader KT-474 as a surrogate for "this compound", provide a comprehensive framework for researchers to design and execute their in vivo experiments. Successful demonstration of in vivo target degradation, downstream pathway modulation, and efficacy in disease models is crucial for the advancement of these novel therapeutics.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. WO2022174268A1 - Irak4 degraders and uses thereof - Google Patents [patents.google.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Note: Quantifying Cell Viability in Response to PROTAC IRAK4 degrader-8 using the CellTiter-Glo® Luminescent Assay
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in immunology, oncology, and pharmacology, who are evaluating the efficacy of targeted protein degraders.
Introduction and Principle
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine-protein kinase that acts as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[1][2] These pathways are fundamental to the innate immune response.[1][3][4] IRAK4 functions not only as a kinase but also as a scaffold protein, essential for the formation of the Myddosome signaling complex, which subsequently activates downstream pathways like NF-κB, leading to the production of inflammatory cytokines.[2][5][6] Dysregulation of IRAK4 signaling is linked to various autoimmune diseases and certain cancers, such as specific B-cell lymphomas.[7][8]
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest.[9][10][11] PROTAC IRAK4 degrader-8 is one such molecule that binds to both IRAK4 and an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of IRAK4, marking it for degradation by the proteasome.[7][11] This degradation approach eliminates both the kinase and scaffolding functions of IRAK4, offering a potentially more comprehensive therapeutic effect than traditional kinase inhibitors.[6][8]
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method for quantifying the number of viable cells in culture.[12] The assay measures adenosine triphosphate (ATP), the universal energy currency of metabolically active cells.[12][13] The assay reagent lyses cells, releasing ATP, which is then used in a luciferase-catalyzed reaction to produce a stable "glow-type" luminescent signal. This signal is directly proportional to the amount of ATP present, and thus, to the number of viable cells.[12]
This application note provides a detailed protocol for using the CellTiter-Glo® assay to measure the cytotoxic or cytostatic effects of this compound on cultured cells, enabling the determination of key parameters like IC50.
Signaling Pathway and Mechanism of Action
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Caption: Mechanism of PROTAC-mediated degradation of IRAK4.
Data Presentation
The quantitative properties of this compound demonstrate its potency in degrading IRAK4 and inhibiting downstream signaling.
| Parameter | Cell Line | Value | Reference |
| IC50 | - | 15.5 nM | [14] |
| DC50 | THP-1 cells | 1.8 nM | [14] |
| IC50 (IL-6 Production) | LPS-induced human PBMCs | 2.2 nM | [14] |
| IC50 (IL-6 Production) | Human whole blood | 246 nM | [14] |
-
IC50 (Inhibitory Concentration 50): Concentration of the degrader that inhibits a biological process (e.g., kinase activity) by 50%.
-
DC50 (Degradation Concentration 50): Concentration of the degrader that results in 50% degradation of the target protein.
Experimental Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions. It is designed for a 96-well plate format.
4.1. Materials and Reagents
-
This compound (MCE, Cat. No. HY-151676 or equivalent)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)
-
Appropriate cancer or immune cell line (e.g., THP-1, OCI-LY10)
-
Cell culture medium, serum, and supplements
-
Sterile, opaque-walled 96-well assay plates (white plates are recommended for luminescence)
-
Multichannel pipette
-
Plate shaker (orbital shaker)
-
Luminometer capable of reading multi-well plates
4.2. Experimental Workflow
Caption: Workflow for the CellTiter-Glo® viability assay.
4.3. Step-by-Step Procedure
-
Cell Seeding:
-
Culture cells under standard conditions.
-
Harvest and count cells, ensuring high viability (>95%).
-
Determine the optimal cell seeding density by performing a cell titration to ensure the response is within the linear range of the assay.[13]
-
Seed cells in a total volume of 90 µL of culture medium into each well of a white, opaque-walled 96-well plate.
-
Include control wells: "cells + vehicle" (for 0% inhibition) and "medium only" (for background luminescence).[13]
-
Incubate the plate for 24 hours (or until cells are adhered and in the logarithmic growth phase).
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the degrader stock in culture medium to create a range of concentrations (e.g., 10-point, 3-fold dilution starting from 10 µM).
-
Add 10 µL of each compound dilution to the respective wells. For vehicle control wells, add 10 µL of medium containing the same final concentration of DMSO.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[13][15]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Ensure the reagent is also at room temperature before use.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL of reagent for 100 µL of medium).[12][13]
-
Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[13][15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][15]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate luminometer.
-
4.4. Data Analysis
-
Background Subtraction: Subtract the average luminescence value from the "medium only" wells from all other wells.
-
Normalization: Normalize the data by expressing the results as a percentage of the vehicle control.
-
% Viability = (RLU_sample / RLU_vehicle_control) * 100
-
(RLU = Relative Luminescent Units)
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the degrader concentration.
-
IC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value, which represents the concentration of the degrader that causes a 50% reduction in cell viability.
Summary
The CellTiter-Glo® Luminescent Cell Viability Assay provides a sensitive and high-throughput compatible method to assess the efficacy of this compound. By quantifying ATP levels in treated cell populations, researchers can accurately determine the dose-dependent cytotoxic or cytostatic effects of the degrader. This protocol offers a reliable framework for evaluating IRAK4 degradation as a therapeutic strategy in relevant cellular models.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. promega.com [promega.com]
Application Notes and Protocols: IRAK4 Degrader-8 (KT-474) in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Its dual role as both a kinase and a scaffolding protein is essential for the assembly of the Myddosome complex and the subsequent activation of downstream inflammatory pathways, including NF-κB and interferon response factors.[2][3] Dysregulation of the IRAK4 signaling cascade is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as hidradenitis suppurativa (HS), atopic dermatitis (AD), and rheumatoid arthritis.[2][4]
IRAK4 degrader-8, also known as KT-474, is a potent, selective, and orally bioavailable heterobifunctional small molecule that induces the degradation of IRAK4.[5][6] Unlike traditional kinase inhibitors that only block the catalytic function of IRAK4, KT-474 eliminates the entire protein, thereby abrogating both its kinase and scaffolding functions.[2][7] This comprehensive inhibition of IRAK4 signaling offers a promising therapeutic strategy for a broad range of autoimmune disorders.[4] These application notes provide a summary of the preclinical data and detailed protocols for the use of IRAK4 degrader-8 in relevant autoimmune disease models.
Mechanism of Action
IRAK4 degrader-8 (KT-474) is a proteolysis-targeting chimera (PROTAC) that co-opts the body's ubiquitin-proteasome system to selectively target and degrade IRAK4. It is composed of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[2] This ternary complex formation facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome.[8]
IRAK4 Signaling Pathway
IRAK4 is a key mediator in the TLR and IL-1R signaling pathways. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4, leading to the formation of the Myddosome complex.[2] This complex activates downstream signaling cascades, resulting in the production of pro-inflammatory cytokines and chemokines.[2]
Data Presentation
In Vitro Potency of IRAK4 Degrader-8 (KT-474)
| Cell Line/System | Assay | Parameter | Value | Reference |
| RAW 264.7 cells | IRAK4 Degradation | DC50 | 4.0 nM | [8] |
| OCI-Ly10 cells | IRAK4 Degradation | DC50 | 2 nM | [8] |
| Human PBMCs | IRAK4 Degradation | DC50 | 2.1 nM | |
| Human PBMCs | IRAK4 Degradation | DC90 | 30 nM | |
| THP-1 cells | IRAK4 Degradation | DC50 | 0.88 nM |
In Vivo Pharmacokinetics of IRAK4 Degrader-8 (KT-474) in Rats
| Parameter | Value | Reference |
| Clearance (CL) | 61 mL/min/kg | |
| Volume of Distribution (Vss) | 10 L/kg | |
| Oral Bioavailability (F) | 15% |
In Vivo Efficacy of IRAK4 Degrader-8 (KT-474) in a Mouse Model of Psoriasis
| Treatment | Dose | Change in Ear Thickness | IL-5 Levels | Reference |
| KT-474 | 15 mg/kg | Significant Reduction | Significant Reduction | |
| KT-474 | 50 mg/kg | Significant Reduction | Significant Reduction | |
| KT-474 | 150 mg/kg | Significant Reduction | Significant Reduction |
Experimental Protocols
Experimental Workflow for Evaluating IRAK4 Degrader-8
Protocol 1: In Vitro IRAK4 Degradation Assay
Objective: To determine the concentration-dependent degradation of IRAK4 by IRAK4 degrader-8 in cultured cells.
Materials:
-
Cell line (e.g., THP-1, PBMCs)
-
Cell culture medium and supplements
-
IRAK4 degrader-8 (KT-474)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies: anti-IRAK4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of IRAK4 degrader-8 in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).
-
Treat the cells with the different concentrations of IRAK4 degrader-8 or vehicle control for the desired time period (e.g., 24 hours).
-
After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a western blot imaging system.
-
Quantify the band intensities and normalize the IRAK4 signal to the loading control (GAPDH).
-
Calculate the percentage of IRAK4 degradation for each concentration relative to the vehicle control and determine the DC50 value.
Protocol 2: Cytokine Release Assay
Objective: To measure the effect of IRAK4 degrader-8 on the production of pro-inflammatory cytokines in response to TLR or IL-1R stimulation.
Materials:
-
Human PBMCs or other relevant immune cells
-
RPMI 1640 medium with 10% FBS
-
IRAK4 degrader-8 (KT-474)
-
TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8) or IL-1β
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
-
96-well plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of IRAK4 degrader-8 or vehicle control for 2 hours.
-
Stimulate the cells with a TLR agonist or IL-1β at a pre-determined optimal concentration.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Plot the cytokine concentrations against the degrader concentrations to determine the IC50 values.
Protocol 3: Imiquimod-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo efficacy of IRAK4 degrader-8 in a mouse model of psoriasis.
Materials:
-
Female BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
IRAK4 degrader-8 (KT-474) formulated for oral administration
-
Vehicle control for the degrader
-
Calipers for measuring ear thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide
Procedure:
-
Acclimatize the mice for at least one week before the start of the experiment.
-
On day 0, shave the back of the mice and apply a daily topical dose of 62.5 mg of imiquimod cream for 5-7 consecutive days to induce psoriasis-like skin inflammation.[9]
-
Begin oral administration of IRAK4 degrader-8 or vehicle control one day before or on the same day as the first imiquimod application and continue daily throughout the experiment.
-
Monitor the mice daily for body weight and signs of inflammation.
-
Measure ear thickness daily using calipers.
-
Score the severity of the skin inflammation on the back using the PASI scoring system, which assesses erythema, scaling, and thickness.
-
At the end of the experiment (e.g., day 7), euthanize the mice and collect skin and spleen samples.
-
Skin samples can be used for histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration, or for measuring cytokine levels by ELISA or qPCR.
-
Spleen weight can be measured as an indicator of systemic inflammation.
-
Analyze the data to compare the effects of IRAK4 degrader-8 treatment with the vehicle control group.
Conclusion
IRAK4 degrader-8 (KT-474) represents a novel and promising therapeutic approach for autoimmune diseases by targeting both the kinase and scaffolding functions of IRAK4. The provided data and protocols offer a framework for researchers to investigate the potential of this and other IRAK4 degraders in various preclinical models of autoimmunity. The superior mechanism of action of protein degradation over simple inhibition may lead to more profound and durable clinical responses in patients with debilitating inflammatory conditions.
References
- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 5. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of KT-474 – a potent, selective, and orally bioavailable IRAK4 degrader for the treatment of autoimmune diseases - American Chemical Society [acs.digitellinc.com]
- 7. kymeratx.com [kymeratx.com]
- 8. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. real.mtak.hu [real.mtak.hu]
Application Notes and Protocols: PROTAC IRAK4 Degrader-8 in Diffuse Large B-Cell Lymphoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diffuse large B-cell lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma. A significant subset of DLBCL, particularly the activated B-cell-like (ABC) subtype, is characterized by mutations in the MYD88 gene, leading to constitutive activation of the IRAK4 signaling pathway and promoting tumor cell survival and proliferation.[1][2] Interleukin-1 receptor-associated kinase 4 (IRAK4) acts as a critical kinase and scaffolding protein in this pathway.[2][3] While kinase inhibitors for IRAK4 have shown limited efficacy, Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[2][4]
This document provides detailed application notes and protocols for the use of PROTAC IRAK4 degrader-8, a representative IRAK4-targeting PROTAC, in DLBCL cell lines.
Signaling Pathway and Mechanism of Action
The MYD88 L265P mutation, prevalent in ABC-DLBCL, leads to the spontaneous formation of the "Myddosome" complex, which includes MYD88 and IRAK family proteins.[2][3] This results in the activation of IRAK4, which then phosphorylates IRAK1, initiating a signaling cascade that culminates in the activation of the NF-κB pathway, a key driver of B-cell proliferation and survival.[1][2]
This compound is a heterobifunctional molecule that simultaneously binds to IRAK4 and an E3 ubiquitin ligase, such as Cereblon (CRBN).[2][4] This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome.[4] This leads to the ablation of the IRAK4 protein, effectively shutting down the downstream signaling pathway.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Experimental Use of PROTAC IRAK4 Degrader-8 in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the signal transduction pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases. PROTAC (Proteolysis Targeting Chimera) technology offers a novel therapeutic strategy by inducing the degradation of target proteins. PROTAC IRAK4 degrader-8 is a heterobifunctional molecule designed to specifically target IRAK4 for ubiquitination and subsequent proteasomal degradation, thereby inhibiting both the kinase and scaffolding functions of IRAK4. These application notes provide detailed protocols for the experimental use of this compound in inflammation research.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency in degrading IRAK4 and inhibiting inflammatory responses.
| Parameter | Cell Line | Value | Reference |
| IC50 (IRAK4 Kinase Inhibition) | - | 15.5 nM | [3] |
| DC50 (IRAK4 Degradation) | THP-1 | 1.8 nM | [3] |
| IC50 (IL-6 Production Inhibition) | LPS-induced human PBMC | 2.2 nM | [3] |
| IC50 (IL-6 Production Inhibition) | Human Whole Blood | 246 nM | [3] |
Signaling Pathways and Mechanism of Action
IRAK4 Signaling Pathway in Inflammation
IRAK4 is a key mediator in the MyD88-dependent signaling pathway downstream of TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways. This results in the production of pro-inflammatory cytokines and chemokines.[4][5][6]
Mechanism of Action of this compound
This compound is a bifunctional molecule that simultaneously binds to IRAK4 and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of IRAK4. The ubiquitinated IRAK4 is then recognized and degraded by the 26S proteasome.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for evaluating the efficacy of this compound in vitro.
Protocol 1: Assessment of IRAK4 Degradation by Western Blot
This protocol describes the detection of IRAK4 protein levels in cell lysates following treatment with this compound.
Materials:
-
THP-1 cells (or other relevant cell line)
-
This compound
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-IRAK4 antibody (e.g., Cell Signaling Technology #4363, recommended dilution 1:1000)
-
Anti-β-actin or Anti-GAPDH antibody (loading control, follow manufacturer's recommended dilution)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed THP-1 cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse the cell pellet with 100 µL of ice-cold lysis buffer per well.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IRAK4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log concentration of this compound to determine the DC50 value.
-
Protocol 2: Measurement of Cytokine Secretion by ELISA
This protocol describes the quantification of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in cell culture supernatants following treatment with this compound and stimulation with an inflammatory agent.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 cells
-
This compound
-
DMSO (vehicle control)
-
Lipopolysaccharide (LPS) or R848 (inflammatory stimulus)
-
Human IL-6 and TNF-α ELISA kits (containing capture antibody, detection antibody, standard, and substrate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the ELISA kit)
-
Stop solution (as provided in the ELISA kit)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs or THP-1 cells in a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well).
-
Pre-treat cells with varying concentrations of this compound or DMSO for 2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 100 ng/mL LPS or 1 µM R848) for 18-24 hours.
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for cytokine analysis. Supernatants can be stored at -80°C if not used immediately.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with assay diluent for 1 hour.
-
Wash the plate.
-
Add standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add the stop solution to terminate the reaction.
-
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Calculate the percentage of cytokine inhibition for each treatment condition relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 3: Intracellular Staining of IRAK4 for Flow Cytometry
This protocol allows for the quantification of IRAK4 protein levels in individual cells after treatment with this compound.
Materials:
-
PBMCs or THP-1 cells
-
This compound
-
DMSO (vehicle control)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Wash Buffer (e.g., BD Perm/Wash™ Buffer)
-
Primary antibody:
-
PE-conjugated anti-IRAK4 antibody (or an unconjugated primary antibody followed by a fluorescently labeled secondary antibody)
-
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with varying concentrations of this compound or DMSO as described in the previous protocols.
-
-
Cell Staining:
-
Harvest cells and wash with PBS.
-
Fix and permeabilize the cells using a fixation/permeabilization kit according to the manufacturer's instructions.
-
Wash the cells with permeabilization/wash buffer.
-
Resuspend the cells in permeabilization/wash buffer and add the anti-IRAK4 antibody or isotype control.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization/wash buffer.
-
Resuspend the cells in staining buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the cell population of interest based on forward and side scatter.
-
Determine the median fluorescence intensity (MFI) of IRAK4 staining for each sample.
-
-
Data Analysis:
-
Subtract the MFI of the isotype control from the MFI of the IRAK4-stained samples.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control using the MFI values.
-
Plot the percentage of degradation against the log concentration of this compound to determine the DC50 value.
-
Conclusion
This compound is a potent and effective tool for studying the role of IRAK4 in inflammation. By inducing the targeted degradation of IRAK4, this molecule allows for the investigation of both the kinase-dependent and -independent functions of IRAK4. The protocols provided in these application notes offer a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of this compound in various in vitro models of inflammation. These studies will contribute to a deeper understanding of IRAK4 biology and the therapeutic potential of targeted protein degradation in inflammatory diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK4 Monoclonal Antibody (2H9) (MA5-15883) [thermofisher.com]
- 6. Intracellular Flow Cytometry Staining Protocol [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC IRAK4 Degrader-8 Concentration
<
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working to optimize the concentration of PROTAC IRAK4 degrader-8 for maximal degradation.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for IRAK4 degrader-8?
For initial experiments, it is advisable to test a broad concentration range to determine the optimal working concentration.[1] A typical starting range for a novel PROTAC would be from 0.1 nM to 10 µM.[2] Based on publicly available data for a similar molecule, this compound, a concentration range of 1 nM to 1 µM is a reasonable starting point. This molecule has shown a half-maximal degradation concentration (DC50) of 1.8 nM in THP-1 cells.[3]
2. How do I perform a dose-response experiment to find the optimal concentration?
A dose-response experiment is crucial for determining key parameters like DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation achieved).[4]
-
Experimental Workflow:
-
Cell Seeding: Plate your cells of interest (e.g., THP-1, a human monocytic cell line) at a density that ensures they are in the logarithmic growth phase at the time of treatment (typically 60-80% confluency).[5]
-
Compound Preparation: Prepare a serial dilution of IRAK4 degrader-8 in your cell culture medium. A common approach is to use an 8-point dilution series.[2]
-
Treatment: Treat the cells with the different concentrations of the degrader. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time. For initial dose-response experiments, a 24-hour incubation is a common starting point.[6]
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration to ensure equal loading for downstream analysis.
-
Detection of IRAK4 Levels: Analyze the levels of IRAK4 protein. Western blotting is a standard method[7][8][9][10], but more high-throughput methods like NanoBRET/HiBiT assays or ELISA can also be used.[4][7][11][12][13][]
-
Data Analysis: Quantify the IRAK4 protein levels relative to the vehicle control. Plot the percentage of remaining IRAK4 against the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.[15][16]
-
Diagram 1: Dose-Response Experimental Workflow
Caption: Workflow for determining the optimal concentration of IRAK4 degrader-8.
3. I am not observing any degradation of IRAK4. What are the possible reasons and how can I troubleshoot this?
Several factors can lead to a lack of degradation. Here's a troubleshooting guide:
| Potential Issue | Troubleshooting Steps |
| Suboptimal Concentration | Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM) to ensure you are testing an effective concentration range.[1] |
| Incorrect Incubation Time | Conduct a time-course experiment to determine the optimal degradation time. Some PROTACs can induce rapid degradation, while others may require longer incubation periods.[17] Test time points ranging from 2 to 48 hours. |
| Cell Line Specificity | The expression levels of the E3 ligase recruited by the PROTAC can vary between cell lines, affecting degradation efficiency.[18] Confirm that your cell line expresses the necessary E3 ligase (e.g., Cereblon or VHL). |
| Compound Instability or Poor Permeability | Ensure the degrader is properly stored and handled. Assess cell permeability using specialized assays if necessary.[19][20] |
| Experimental/Technical Issues | Verify the integrity of your reagents, including the antibody used for Western blotting.[9][10][21] Ensure proper functioning of the proteasome in your cells. A proteasome inhibitor (e.g., MG132) can be used as a control to confirm proteasome-dependent degradation.[6][22] |
| "Hook Effect" | At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can inhibit the formation of the productive ternary complex and reduce degradation.[16][23] Ensure your dose-response curve extends to high enough concentrations to observe this effect. |
Diagram 2: Troubleshooting Guide for No Degradation
References
- 1. PROTAC IRAK4 degrader-4 | TargetMol [targetmol.com]
- 2. lifesensors.com [lifesensors.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. IRAK4 Antibody - Novatein Biosciences [novateinbio.com]
- 9. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. IRAK4 (F7Y5H) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target Degradation [promega.sg]
- 13. promegaconnections.com [promegaconnections.com]
- 15. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 17. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. tandfonline.com [tandfonline.com]
- 21. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 22. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
troubleshooting off-target effects of PROTAC IRAK4 degrader-8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC IRAK4 degrader-8. The information is tailored for scientists and drug development professionals to navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] It functions by simultaneously binding to IRAK4 and an E3 ubiquitin ligase, forming a ternary complex.[3][4][5] This proximity induces the E3 ligase to polyubiquitinate IRAK4, marking it for degradation by the proteasome.[1][3][4] This event-driven catalytic process allows for the degradation of multiple IRAK4 molecules by a single PROTAC molecule.[4]
Q2: My cells are not showing significant IRAK4 degradation after treatment with this compound. What are the possible causes and solutions?
A2: Several factors could contribute to a lack of IRAK4 degradation. Here's a troubleshooting guide:
-
Suboptimal Concentration: The concentration of the degrader is critical. A "hook effect" can be observed at high concentrations where the formation of binary complexes (PROTAC-IRAK4 or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to reduced degradation.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Incorrect Incubation Time: Protein degradation is a time-dependent process. Initial experiments should include a time-course study (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration for maximal degradation.
-
Low E3 Ligase Expression: The efficiency of the PROTAC is dependent on the expression level of the recruited E3 ligase in the cell line being used. Verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cellular model via western blot or qPCR.
-
Cell Permeability Issues: PROTACs are relatively large molecules and may have poor cell permeability.[4] If poor permeability is suspected, consider using a different cell line or employing cell permeabilization assays to assess compound uptake.
-
Compound Instability: Ensure the this compound is properly stored and handled to prevent degradation. Prepare fresh solutions for each experiment.
Q3: I am observing significant off-target effects. How can I investigate and mitigate them?
A3: Off-target effects are a known challenge in PROTAC development.[6] Here are strategies to address this:
-
Proteomics-Based Off-Target Analysis: A global proteomics approach using mass spectrometry is the most comprehensive way to identify unintended protein degradation.[7][8][9][10] This will provide a broad overview of proteins affected by the degrader.
-
Kinase Profiling: Perform a kinase panel screen to assess the selectivity of the IRAK4 binder component of the PROTAC against a wide range of kinases. This can help identify potential off-target kinases that might be degraded.
-
Negative Control Experiments: Synthesize and test a negative control compound. This could be an epimer of the E3 ligase ligand that does not bind to the ligase, or a molecule with a modification on the IRAK4 binder that ablates its binding.[11] This helps to confirm that the observed effects are dependent on the formation of the ternary complex.
-
Rescue Experiments: To confirm that the observed phenotype is due to IRAK4 degradation, perform a rescue experiment by overexpressing a degrader-resistant mutant of IRAK4.
Q4: My cell viability assay results are inconsistent with the observed IRAK4 degradation. What could be the reason?
A4: Discrepancies between target degradation and cell viability can arise from several factors:
-
Off-Target Toxicity: The PROTAC molecule itself or its metabolites might be causing cytotoxicity independent of IRAK4 degradation. As mentioned in Q3, a comprehensive off-target analysis is crucial.
-
IRAK4-Independent Signaling: The observed phenotype might not be solely dependent on IRAK4's kinase or scaffolding function. The cell line might have redundant or compensatory signaling pathways.
-
Assay-Specific Artifacts: The type of viability assay used can influence the results. For instance, metabolic assays like MTT may be affected by changes in cellular metabolism that are not directly linked to cell death.[12] Consider using multiple, mechanistically different viability assays (e.g., measuring membrane integrity, caspase activity, or ATP levels) to get a more complete picture.[12]
-
Delayed Phenotypic Response: The phenotypic consequences of protein degradation may take longer to manifest than the degradation itself. Extend the duration of your cell viability assay.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and a well-characterized IRAK4 degrader, KT-474, for comparative purposes.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (IRAK4 binding) | - | 15.5 nM | [13] |
| DC50 (IRAK4 degradation) | THP-1 | 1.8 nM | [13] |
| IC50 (IL-6 production) | LPS-induced human PBMC | 2.2 nM | [13] |
| IC50 (IL-6 production) | Human whole blood | 246 nM | [13] |
Table 2: In Vitro Activity of a Reference IRAK4 Degrader (KT-474)
| Parameter | Cell Line/System | Value | Reference |
| DC50 (IRAK4 degradation) | In vitro PBMC assay | 1 nM | [14] |
| DC90 (IRAK4 degradation) | In vitro PBMC assay | 30 nM | [14] |
| Mean IRAK4 reduction (in vivo) | Healthy volunteers (blood, single dose) | ≥93% at 600–1600 mg | [15] |
| Mean IRAK4 reduction (in vivo) | Healthy volunteers (blood, 14 daily doses) | ≥95% at 50–200 mg | [15] |
Experimental Protocols
1. Western Blot for IRAK4 Degradation
This protocol is designed to assess the degradation of IRAK4 in cultured cells following treatment with this compound.
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Include a time-course experiment (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IRAK4 (e.g., Cell Signaling Technology #4363) overnight at 4°C.[16]
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the IRAK4 band intensity to the loading control. Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the assay.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
3. Global Proteomics for Off-Target Analysis
This protocol provides a general workflow for identifying off-target effects of this compound using mass spectrometry.
-
Sample Preparation:
-
Treat cells with this compound at a concentration that gives maximal IRAK4 degradation and a vehicle control.
-
Lyse the cells and extract the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated in the PROTAC-treated samples compared to the control.
-
Bioinformatics analysis can then be used to identify pathways and cellular processes affected by the off-target protein degradation.[8]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Simplified IRAK4 signaling pathway and the point of intervention for this compound.
Caption: Troubleshooting workflow for common issues with this compound.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Degrader [proteomics.com]
- 9. chempro-innovations.com [chempro-innovations.com]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. kymeratx.com [kymeratx.com]
- 15. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
improving solubility of PROTAC IRAK4 degrader-8 for in vitro assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of PROTAC IRAK4 degrader-8 for in vitro applications. PROTACs, due to their high molecular weight and often lipophilic nature, can present solubility challenges.[][2][3] This resource is intended for researchers, scientists, and drug development professionals to help ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound, also referred to as Compound 2, is a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4][5] Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄₃H₅₀ClF₂N₁₁O₅ | [4] |
| Molecular Weight | 874.38 g/mol | [4] |
| Physical State | Solid | [4][6] |
| Purity | Typically ≥98% | [4] |
| Biological Target | IRAK4 | [4] |
| Reported IC₅₀ | 15.5 nM | [4][5] |
| Reported DC₅₀ (THP-1 cells) | 1.8 nM | [5] |
Q2: What is the recommended starting solvent for this compound?
A2: The recommended starting solvent is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[7][] Due to the compound's characteristics, preparing a high-concentration stock solution in DMSO is the standard first step. For other PROTACs, stock solutions of 40 mg/mL or higher in DMSO have been reported.[3][7]
Q3: What is the IRAK4 signaling pathway that this PROTAC targets?
A3: IRAK4 is a critical protein kinase in the innate immune response.[9][10] It functions downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[11][12] Upon receptor activation, an adaptor protein called MyD88 recruits IRAK4, which then phosphorylates and activates IRAK1.[11][13] This initiates a signaling cascade leading to the activation of NF-κB and the production of inflammatory cytokines.[11][12] By degrading IRAK4, this PROTAC aims to dismantle this entire signaling hub.
Caption: Simplified IRAK4 signaling pathway and the intervention point of this compound.
Troubleshooting Guide
Q4: I dissolved the PROTAC in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?
A4: This is a common issue known as aqueous insolubility. The high concentration of the compound in DMSO falls out of solution when diluted into a predominantly water-based medium.
Recommended Troubleshooting Steps:
-
Lower Final Concentration: The most straightforward approach is to test a lower final concentration of the PROTAC in your assay.
-
Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also affect compound solubility.[14][15] Always aim for a final DMSO concentration of ≤0.5%, and ideally ≤0.1%.[14][16] Ensure your vehicle control contains the exact same concentration of DMSO.
-
Use a Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions. First, dilute your high-concentration DMSO stock into a small volume of pure DMSO to an intermediate concentration, then dilute this intermediate stock into your final culture medium.
-
Gentle Warming and Agitation: After diluting into the final medium, gently warm the solution to 37°C and vortex or sonicate briefly.[17] This can help dissolve small precipitates.
-
Explore Co-solvents (Advanced): For biochemical (cell-free) assays, consider using co-solvents. Pluronic F-127 or β-cyclodextrin can be used to improve solubility, but their compatibility with your specific assay must be validated.[14]
Caption: Experimental workflow for troubleshooting the aqueous solubility of this compound.
Q5: My stock solution in DMSO looks cloudy or has visible crystals. Is it usable?
A5: A cloudy or crystallized stock solution indicates that the compound has not fully dissolved or has precipitated out of solution upon storage.
Solutions:
-
Warming and Sonication: Gently warm the vial to 37°C in a water bath and place it in an ultrasonic bath for 5-10 minutes.[17] Visually inspect for complete dissolution.
-
Use Fresh DMSO: DMSO is hygroscopic (absorbs water from the air). Water contamination can significantly reduce the solubility of hydrophobic compounds.[7] Use a fresh aliquot from a sealed bottle of anhydrous, high-purity DMSO.
-
Prepare a Lower Concentration Stock: If the compound does not dissolve at your target concentration, prepare a new, more dilute stock solution (e.g., 5 mM or 10 mM).
Q6: What is the maximum recommended final concentration of DMSO for cell-based assays?
A6: The final concentration of DMSO should be kept as low as possible, as it can have direct effects on cellular processes.[18][19]
| Final DMSO Conc. | Potential Impact | Recommendation |
| > 1% | Significant cytotoxicity and/or altered cell function is likely for most cell lines.[14][15] | Avoid |
| 0.5% - 1% | May still cause subtle effects; can be acceptable if unavoidable, but requires stringent vehicle controls.[14] | Use with Caution |
| < 0.5% | Generally considered safe for most cell lines with minimal off-target effects.[16] | Recommended |
| ≤ 0.1% | Ideal concentration to minimize any potential artifacts from the solvent.[16] | Best Practice |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Master Stock Solution
-
Weighing: Accurately weigh out 1 mg of this compound powder.
-
Calculation: Calculate the required volume of DMSO.
-
Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] x [1 / Concentration (mol/L)] x 1,000,000
-
Volume (µL) = [1 / 874.38] x [1 / 0.01] x 1,000,000 ≈ 114.37 µL
-
-
Dissolution: Add 114.4 µL of fresh, anhydrous DMSO to the vial containing the compound.
-
Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If necessary, warm the vial to 37°C and sonicate for 5-10 minutes until the solution is completely clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[7]
Protocol 2: General Method for Preparing Working Solutions for Cell Assays
This protocol is for dosing cells in a 96-well plate with a final volume of 100 µL per well and achieving a final DMSO concentration of 0.1%.
-
Thaw Master Stock: Thaw one aliquot of your 10 mM master stock solution.
-
Prepare Intermediate Dilution Plate:
-
Create a 100X final concentration stock. For example, to achieve a final concentration of 100 nM, you need a 10 µM intermediate stock.
-
Dilute your 10 mM master stock 1:1000 in cell culture medium (e.g., 1 µL of stock into 999 µL of medium) to create a 10 µM (100X) working solution. Mix thoroughly.
-
-
Prepare Serial Dilutions (if needed): Perform serial dilutions from your 100X working solution in cell culture medium containing 0.1% DMSO to ensure the solvent concentration remains constant across all treatments.
-
Dose Cells: Add 1 µL of each 100X working solution (and vehicle control) to the corresponding wells of your 96-well plate already containing 99 µL of cells in medium. This results in a 1:100 dilution, achieving your final desired PROTAC concentration and a final DMSO concentration of 0.1%.
-
Incubate: Gently mix the plate and return it to the incubator for the desired treatment period.
References
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. IRAK4 - Wikipedia [en.wikipedia.org]
- 10. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. btsjournals.com [btsjournals.com]
- 16. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells | Semantic Scholar [semanticscholar.org]
- 17. glpbio.com [glpbio.com]
- 18. quora.com [quora.com]
- 19. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
minimizing pro-inflammatory response to PROTAC IRAK4 degrader-8
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PROTAC IRAK4 degrader-8. The information is intended to help minimize pro-inflammatory responses and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It functions by simultaneously binding to IRAK4 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome. By eliminating the IRAK4 protein, the degrader inhibits both its kinase and scaffolding functions, which are crucial for pro-inflammatory signaling pathways.[1][2]
Q2: Why is targeting IRAK4 degradation potentially superior to kinase inhibition?
A2: IRAK4 possesses both kinase activity and a scaffolding function that are essential for the assembly of the Myddosome signaling complex and subsequent NF-κB activation.[1] Traditional small-molecule inhibitors can block the kinase function but may not affect the scaffolding function.[1][3] PROTAC-mediated degradation removes the entire protein, thereby inhibiting both functions. This dual inhibition can lead to a more profound and sustained anti-inflammatory effect.[2][4]
Q3: What are the potential causes of a pro-inflammatory response when using this compound?
A3: An unexpected pro-inflammatory response can arise from several factors:
-
The Hook Effect: At supra-optimal concentrations, the PROTAC can form non-productive binary complexes with either IRAK4 or the E3 ligase, reducing the formation of the productive ternary complex required for degradation. This can lead to incomplete degradation and potentially altered signaling.
-
Off-Target Effects: The molecule may interact with other proteins in the cell, inadvertently activating inflammatory pathways.
-
Cellular Stress Response: High concentrations of any small molecule, including a PROTAC, can induce a cellular stress response that may involve the production of inflammatory cytokines.
-
Endotoxin Contamination: Contamination of the compound or cell culture reagents with lipopolysaccharide (LPS) or other microbial products can trigger a strong inflammatory response via Toll-like receptors (TLRs).
Q4: What are the key differences in IRAK4 signaling between murine and human cells that I should be aware of?
A4: There are species-specific differences in IRAK4 signaling. For instance, kinase-deficient IRAK4 in murine macrophages fails to produce pro-inflammatory cytokines upon TLR stimulation.[5] However, in human monocytes, inhibition of IRAK4 kinase activity has a less significant impact on NF-κB and MAPK activation, while still impairing IRF5 activation.[5] These differences should be considered when translating findings from murine models to human systems.
Troubleshooting Guide: Minimizing Pro-inflammatory Response
This guide provides a step-by-step approach to troubleshoot and minimize unintended pro-inflammatory responses during your experiments with this compound.
Issue 1: Unexpected Increase in Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)
Potential Cause & Solution
-
Sub-optimal Degrader Concentration (The Hook Effect):
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for IRAK4 degradation. It is crucial to identify the concentration that gives maximal degradation (DC50) and to avoid concentrations that are too high, which can inhibit the formation of the ternary complex.
-
Experimental Protocol: See "Protocol 1: Dose-Response Analysis of IRAK4 Degradation and Cytokine Profile."
-
-
Off-Target Activity:
-
Troubleshooting Step: Use a negative control, such as an epimer of the PROTAC that does not bind to the E3 ligase but still binds to IRAK4. This will help differentiate between effects caused by IRAK4 degradation and off-target effects of the molecule.
-
Experimental Protocol: Include an inactive epimer control in all experiments at the same concentrations as the active degrader.
-
-
Endotoxin Contamination:
-
Troubleshooting Step: Test all reagents, including the PROTAC stock solution, for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.
-
Experimental Protocol: Follow the manufacturer's instructions for the LAL assay kit. If contamination is detected, prepare fresh, sterile solutions and re-test.
-
Issue 2: Inconsistent IRAK4 Degradation Leading to Variable Inflammatory Readouts
Potential Cause & Solution
-
Poor Cellular Permeability:
-
Troubleshooting Step: Assess the cellular permeability of the PROTAC. If permeability is low, degradation will be inefficient and results will be inconsistent.
-
Experimental Protocol: See "Protocol 2: Cellular Permeability Assessment."
-
-
Low E3 Ligase Expression:
-
Troubleshooting Step: Confirm the expression of the E3 ligase recruited by your PROTAC in your specific cell model. Low or absent expression will prevent degradation.
-
Experimental Protocol: Perform a western blot or qPCR to quantify the expression level of the relevant E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).
-
-
Rapid Protein Turnover:
-
Troubleshooting Step: Determine the basal turnover rate of IRAK4 in your cell line. If the protein has a very fast natural turnover, the effect of the degrader may be masked.
-
Experimental Protocol: Treat cells with a protein synthesis inhibitor (e.g., cycloheximide) and measure IRAK4 levels over time by western blot.
-
Quantitative Data Summary
Table 1: Dose-Response of this compound on IRAK4 Levels and Cytokine Secretion in Human PBMCs
| Degrader-8 Conc. (nM) | IRAK4 Degradation (%) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| 0 (Vehicle) | 0 | 1500 ± 120 | 800 ± 75 |
| 1 | 25 ± 5 | 1100 ± 90 | 650 ± 60 |
| 10 | 85 ± 8 | 400 ± 35 | 250 ± 30 |
| 100 | 95 ± 4 | 250 ± 20 | 150 ± 15 |
| 1000 | 70 ± 10 | 500 ± 45 | 350 ± 40 |
| 10000 | 40 ± 12 | 900 ± 80 | 550 ± 50 |
Data are representative and should be generated for your specific experimental system. Values are mean ± SD.
Table 2: Comparison of IRAK4 Degrader-8 vs. Inactive Epimer Control on Cytokine Production
| Treatment (100 nM) | IRAK4 Degradation (%) | TNF-α Secretion (pg/mL) |
| Vehicle Control | 0 | 1450 ± 110 |
| IRAK4 Degrader-8 | 94 ± 5 | 270 ± 25 |
| Inactive Epimer | 5 ± 2 | 1380 ± 100 |
Data are representative. Values are mean ± SD.
Experimental Protocols
Protocol 1: Dose-Response Analysis of IRAK4 Degradation and Cytokine Profile
-
Cell Seeding: Seed peripheral blood mononuclear cells (PBMCs) or another relevant cell line at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 10,000 nM) and a vehicle control (e.g., 0.1% DMSO). Add the compounds to the cells and incubate for the desired time (e.g., 18-24 hours).
-
LPS Stimulation: For the last 4 hours of incubation, stimulate the cells with an appropriate agonist, such as LPS (100 ng/mL), to induce a pro-inflammatory response.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cell Lysis: Lyse the remaining cells in RIPA buffer containing protease and phosphatase inhibitors for western blot analysis.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.[6][7][8]
-
Western Blotting: Determine the levels of IRAK4 and a loading control (e.g., GAPDH) in the cell lysates by western blotting. Quantify band intensities using densitometry.
Protocol 2: Cellular Permeability Assessment
-
Assay Principle: This protocol uses a NanoBRET™ assay to assess target engagement in live cells, which serves as an indirect measure of permeability.
-
Cell Line Preparation: Use a cell line that stably expresses a NanoLuc®-IRAK4 fusion protein.
-
Tracer and Compound Addition: Add the fluorescent NanoBRET™ tracer and varying concentrations of the unlabeled this compound to the cells.
-
Incubation: Incubate for 2 hours at 37°C to allow the compounds to reach equilibrium.
-
Signal Detection: Measure the BRET signal using a luminometer. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, confirming target engagement in live cells.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the tracer.
Visualizations
References
- 1. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor In Vivo Bioavailability of IRAK4 Degraders
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges associated with the in vivo bioavailability of IRAK4 degraders.
Frequently Asked Questions (FAQs)
Q1: Why do my IRAK4 degraders show potent in vitro degradation but fail to demonstrate efficacy in vivo?
A1: This is a common challenge. The discrepancy often stems from poor pharmacokinetic (PK) properties, meaning the degrader is not reaching the target tissue in sufficient concentrations for a sufficient duration. The first step is to conduct an in vivo PK study to assess exposure after oral and intravenous administration. Key factors to investigate include low oral absorption, rapid clearance, poor metabolic stability, or low permeability.[1][2]
Q2: My IRAK4 degrader has very low oral bioavailability (<1%). What are the likely causes?
A2: Low oral bioavailability for degraders, which are often large molecules that fall "beyond the Rule of Five," can be attributed to several factors[3][4]:
-
Poor Aqueous Solubility: The compound may not dissolve adequately in the gastrointestinal (GI) tract.[5]
-
Low Membrane Permeability: The molecule's size, high polar surface area, and large number of hydrogen bond donors can prevent it from crossing the intestinal wall.[5][6]
-
High First-Pass Metabolism: The degrader may be rapidly metabolized by enzymes in the gut wall or liver before it can reach systemic circulation.[7]
-
Efflux Transporter Activity: The compound may be actively pumped back into the GI tract by efflux transporters like P-glycoprotein (P-gp/MDR1).[1]
Q3: How can I improve the physicochemical properties of my degrader to enhance absorption?
A3: Rational drug design can significantly impact bioavailability. Consider the following structural modifications:
-
Reduce Hydrogen Bond Donors (HBDs): An apparent upper limit for achieving reasonable absorption is having no more than two unsatisfied hydrogen bond donors.[8]
-
Introduce Intramolecular Hydrogen Bonds: This can help the molecule adopt a more compact, "ball-like" conformation, masking polar groups and improving cell permeability.[9]
-
Optimize the Linker: The linker's length, rigidity, and composition can influence the molecule's overall properties, including stability and permeability.[10]
-
Choose Smaller E3 Ligase Ligands: Ligands for Cereblon (CRBN) are often smaller and have more favorable physicochemical properties compared to those for von Hippel-Lindau (VHL), which can be beneficial for developing orally available degraders.[11]
Q4: What formulation strategies can be used to overcome poor solubility and improve oral bioavailability?
A4: Advanced formulation techniques can significantly enhance the in vivo exposure of poorly soluble compounds:
-
Amorphous Solid Dispersions (ASDs): Techniques like spray drying and hot-melt extrusion can create ASDs, which improve the dissolution rate and solubility of the degrader.[5][12]
-
Particle Size Reduction: Nano-milling or micronization increases the surface area-to-volume ratio of the drug particles, enhancing their ability to dissolve.[3]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can leverage the body's natural lipid absorption pathways to improve drug uptake.[5][13]
-
Prodrug Strategy: Modifying the degrader into an inactive prodrug that converts to the active form in vivo can sometimes improve bioavailability, though it may also increase molecular weight.[7][9]
Q5: My degrader is identified as a substrate for efflux pumps. How can this be addressed?
A5: High efflux is a significant barrier to oral absorption.[1] Strategies to mitigate this include:
-
Structural Modification: Altering the degrader's structure to reduce its recognition by transporters like MDR1.[1]
-
Co-administration with Inhibitors: Using formulation excipients that act as P-gp inhibitors can increase the net absorption of the degrader.[3]
Troubleshooting Guides
Guide 1: Investigating Low In Vivo Efficacy Despite High In Vitro Potency
This guide provides a systematic approach to diagnosing the root cause of poor in vivo performance.
Caption: Troubleshooting workflow for poor in vivo bioavailability.
Data Presentation
Table 1: Key Physicochemical Properties and Suggested Ranges for Improved Oral Absorption of Degraders
| Property | Suggested Guideline | Rationale |
|---|---|---|
| Molecular Weight (MW) | < 1000 Da | Larger molecules face greater challenges with passive diffusion across membranes. |
| Unsatisfied HBDs | ≤ 2 | Minimizing unsatisfied hydrogen bond donors is critical for reducing polarity and improving permeability.[8] |
| Polar Surface Area (PSA) | < 180 Ų | High PSA is associated with poor membrane permeability. |
| Aqueous Solubility | > 10 µM | Adequate solubility is required for dissolution in the GI tract before absorption can occur. |
| Efflux Ratio (MDCK-MDR1) | < 5 | A low efflux ratio indicates the compound is less likely to be actively removed from cells, improving net absorption.[1] |
Table 2: Representative In Vitro and In Vivo Data for an Orally Bioavailable IRAK4 Degrader (KT-474)
| Parameter | Value | Significance |
|---|---|---|
| Cellular DC₅₀ (RAW 264.7 cells) | 4.0 nM | Demonstrates high potency for IRAK4 degradation in vitro.[14] |
| Passive Permeability (Papp) | Modest (improved from early compounds) | Indicates the ability to passively cross cell membranes; a key factor for absorption.[1] |
| In Vivo IRAK4 Degradation | >90% degradation in PBMCs | Confirms target engagement and degradation in a relevant in vivo system.[15][16] |
| Oral Bioavailability (Rat) | Orally bioavailable | Successful optimization led to a compound with sufficient oral exposure for in vivo studies.[1] |
| Food Effect | Exposure increased up to 2.57-fold with a high-fat meal | Administration with food can significantly enhance the absorption of some degraders.[16] |
Table 3: Common Formulation Strategies to Enhance Bioavailability
| Strategy | Mechanism of Action | Primary Application |
|---|---|---|
| Spray Drying / Hot-Melt Extrusion | Creates amorphous solid dispersions, increasing solubility and dissolution rate.[12] | For poorly soluble, crystalline compounds. |
| Nano-milling | Reduces particle size to increase surface area and dissolution velocity.[3] | For compounds where dissolution rate is the limiting factor. |
| Lipid-Based Formulations (e.g., SMEDDS/SNEDDS) | Solubilizes the drug in a lipid matrix, utilizing lipid absorption pathways.[3][13] | For highly lipophilic, poorly soluble compounds. |
| Prodrugs | Masks polar functional groups to improve permeability; cleaved in vivo to release the active drug.[7] | To overcome permeability barriers. |
| Permeation Enhancers | Reversibly open tight junctions in the intestinal epithelium to allow paracellular transport.[13][17] | For molecules with very low transcellular permeability. |
Experimental Protocols
Protocol 1: In Vitro Permeability and Efflux Assessment using MDCK-MDR1 Cells
This assay determines a compound's passive permeability and its susceptibility to being a substrate of the P-gp (MDR1) efflux transporter.
-
Cell Culture: Culture Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene on permeable Transwell® inserts until a confluent, polarized monolayer is formed.
-
Assay Setup:
-
For permeability (A→B), add the test compound to the apical (A) side of the monolayer.
-
For efflux (B→A), add the test compound to the basolateral (B) side.
-
-
Incubation: Incubate the plates at 37°C. Collect samples from the receiver compartment (B for A→B, A for B→A) at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B). An ER > 2-3 suggests active efflux.[1]
-
Protocol 2: Rodent Pharmacokinetic (PK) Study
This protocol establishes the basic PK profile, including oral bioavailability.
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing Groups:
-
Group 1 (IV): Administer the degrader intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) in a suitable IV formulation (e.g., 10% DMSO/40% PEG400/50% water).[1]
-
Group 2 (PO): Administer the degrader orally (via gavage) at a higher dose (e.g., 5-10 mg/kg) in an appropriate oral vehicle (e.g., 20% HP-β-CD in water).[1]
-
-
Blood Sampling: Collect sparse blood samples from each animal at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Process blood to plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of the degrader in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, half-life (t½), and Area Under the Curve (AUC).
-
Bioavailability Calculation: Oral bioavailability (%F) is calculated as: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 3: In Vivo Pharmacodynamic (PD) Model - LPS Challenge
This model assesses the ability of an IRAK4 degrader to inhibit downstream inflammatory signaling in vivo.
-
Animal Model: C57BL/6 mice.
-
Dosing: Dose animals orally with the IRAK4 degrader or vehicle at various dose levels.
-
Challenge: After a set pre-treatment time (e.g., 1-2 hours), challenge the mice with an intraperitoneal (IP) injection of lipopolysaccharide (LPS).[2]
-
Sample Collection: At a peak response time post-LPS challenge (e.g., 1-2 hours), collect blood to measure plasma cytokine levels. Spleen or other tissues can also be collected to measure IRAK4 protein levels.[15]
-
Analysis:
-
Cytokine Levels: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA or a multiplex assay.
-
IRAK4 Levels: Prepare tissue lysates and measure IRAK4 protein levels via Western Blot or targeted mass spectrometry to confirm in vivo degradation.[15]
-
-
Endpoint: A dose-dependent reduction in LPS-induced cytokine production and a corresponding decrease in tissue IRAK4 levels indicate successful in vivo target engagement and pharmacodynamic effect.
Visualizations
Caption: IRAK4 signaling pathway and intervention points.
Caption: Mechanism of IRAK4 degradation by a PROTAC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pci.com [pci.com]
- 6. Degraders early developability assessment: face-to-face with molecular properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeted protein degraders: transforming oral therapeutics [manufacturingchemist.com]
- 13. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A First-in-class Selective and Potent IRAK4 Degrader Demonstrates Robust in Vitro and in Vivo Inhibition of TLR/IL-1R Activation and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 16. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
interpreting unexpected results in IRAK4 degradation experiments
Welcome to the technical support center for IRAK4 degradation experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in their studies.
Frequently Asked Questions (FAQs)
Q1: What is IRAK4, and why is its degradation a therapeutic target?
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system. It functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Upon activation of these pathways, IRAK4 is recruited to the Myddosome signaling complex, where it phosphorylates IRAK1, initiating a cascade that leads to the production of pro-inflammatory cytokines.[1][4]
Dysregulation of IRAK4 signaling is implicated in various autoimmune diseases and cancers.[5][6] IRAK4 possesses both kinase and scaffolding functions, both of which contribute to its role in inflammation.[6][7] Targeted degradation of IRAK4 using technologies like Proteolysis-Targeting Chimeras (PROTACs) offers a therapeutic advantage over simple inhibition by eliminating both the kinase and scaffolding functions of the protein, potentially leading to a more profound and sustained therapeutic effect.[6][7][8]
Q2: How do IRAK4 degraders, like PROTACs, work?
PROTACs are heterobifunctional molecules with two key components: one part binds to the target protein (IRAK4), and the other recruits an E3 ubiquitin ligase.[8] This proximity induces the formation of a ternary complex between IRAK4, the PROTAC, and the E3 ligase.[1] Within this complex, the E3 ligase tags IRAK4 with ubiquitin molecules, marking it for degradation by the cell's natural disposal system, the proteasome.[1][8] The PROTAC molecule is then released and can catalytically induce the degradation of multiple IRAK4 proteins.[1]
Troubleshooting Guide
This guide addresses common unexpected results encountered during IRAK4 degradation experiments and provides potential causes and solutions.
Issue 1: Incomplete or No IRAK4 Degradation Observed
You've treated your cells with an IRAK4 degrader, but the Western blot shows minimal or no reduction in IRAK4 protein levels.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ineffective Ternary Complex Formation | The linker length or chemical composition of the PROTAC may not be optimal for the formation of a stable IRAK4-PROTAC-E3 ligase ternary complex.[1][8] Consider testing PROTACs with different linker lengths and compositions. |
| Poor Cell Permeability of the Degrader | The physicochemical properties of the PROTAC may limit its ability to cross the cell membrane. Assess the lipophilicity and other properties of your compound.[1] |
| Incorrect E3 Ligase Recruitment | The chosen E3 ligase recruiter on the PROTAC may not be effective in the experimental cell type. Not all E3 ligases are expressed equally across different cell lines. Confirm the expression of the recruited E3 ligase (e.g., VHL or CRBN) in your cells.[1] |
| Proteasome Inhibition | If using other compounds in your experiment, ensure they do not inadvertently inhibit the proteasome. As a control, pre-treat cells with a known proteasome inhibitor (e.g., MG132 or epoxomicin) before adding the degrader. This should rescue IRAK4 from degradation.[1][8] |
| Experimental Protocol Issues | Review your Western blot protocol for potential issues in sample preparation, protein transfer, or antibody incubation. Ensure you are using a validated antibody for IRAK4. |
Issue 2: The "Hook Effect" - Reduced Degradation at High Concentrations
You observe potent IRAK4 degradation at lower concentrations of your degrader, but the effect diminishes at higher concentrations, resulting in a "bell-shaped" dose-response curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of Binary Complexes | At high concentrations, the PROTAC can independently bind to IRAK4 and the E3 ligase, forming binary complexes instead of the productive ternary complex required for degradation.[9][10] This leads to competition and a reduction in degradation efficiency. |
| Titrate the Degrader Concentration | Perform a more detailed dose-response curve with a wider range of concentrations, including lower doses, to accurately determine the optimal concentration for maximal degradation (DCmax) and the concentration at which 50% degradation is observed (DC50). |
Issue 3: Discrepancy Between IRAK4 Degradation and Downstream Signaling
Your Western blot confirms significant IRAK4 degradation, but you do not observe the expected inhibition of downstream signaling pathways (e.g., NF-κB activation or cytokine production).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Redundant Signaling Pathways | In some cell types, other signaling pathways may compensate for the loss of IRAK4, leading to the activation of downstream effectors. This has been observed in human dermal fibroblasts where IRAK4 degradation did not inhibit IL-6 and TNF-α release.[1][6][11] |
| Residual IRAK4 Activity | Even a small amount of remaining IRAK4 may be sufficient to propagate the signal, especially if the signaling cascade has a high amplification potential.[1] Aim for near-complete degradation if possible. |
| Timing of the Assay | The kinetics of IRAK4 degradation and the downstream signaling events may not be aligned. Perform a time-course experiment to assess both IRAK4 levels and downstream signaling at multiple time points. |
| Cell-Type Specificity | The role of IRAK4's kinase versus scaffolding function can be cell-type dependent. The functional consequence of IRAK4 degradation may vary between different cell lines or primary cells.[1][6] |
Issue 4: Unexpected Bands on the Western Blot
Your Western blot for IRAK4 shows bands at molecular weights other than the expected size.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Protein Degradation or Cleavage | The appearance of lower molecular weight bands could indicate that IRAK4 has been cleaved by proteases during sample preparation.[12] Always use fresh protease inhibitors in your lysis buffer and keep samples on ice. |
| Post-Translational Modifications | Higher molecular weight bands may represent post-translationally modified forms of IRAK4, such as phosphorylated or ubiquitinated species.[13] |
| Antibody Non-Specificity | The primary or secondary antibody may be cross-reacting with other proteins.[12][14] Run a control lane with only the secondary antibody to check for non-specific binding. Consider using a different, validated IRAK4 antibody. |
| Protein Multimerization | IRAK4 may form dimers or multimers that are not fully denatured during sample preparation, leading to higher molecular weight bands.[12] Ensure complete reduction and denaturation of your samples. |
Data Presentation
Table 1: Example IRAK4 Degradation Potency of PROTACs
| Compound | E3 Ligase Recruited | Cell Type | DC50 (nM) | Dmax (%) | Reference |
| Compound 9 | VHL | PBMCs | 151 | >95 | [1] |
| KT-474 | CRBN | RAW 264.7 | 4.034 | >95 | [15] |
| KT-474 | CRBN | THP-1 | 8.9 | 66.2 | [16] |
| KT-474 | CRBN | hPBMCs | 0.9 | 101.3 | [16] |
| KTX-951 | CRBN | OCI-Ly10 | 7.0 | >90 | [17] |
| KT-413 | CRBN | OCI-Ly10 | 6.0 | >90 | [18] |
Table 2: Troubleshooting Summary for Unexpected Western Blot Bands
| Observation | Potential Cause | Recommended Action |
| Bands at lower MW | Protein degradation | Add fresh protease inhibitors, keep samples cold. |
| Bands at higher MW | Post-translational modifications, multimers | Use phosphatases/deubiquitinases, ensure complete sample denaturation. |
| Multiple non-specific bands | Antibody cross-reactivity, high antibody concentration | Use a different antibody, titrate antibody concentration, run secondary antibody only control. |
Experimental Protocols
Western Blotting for IRAK4
This protocol provides a general guideline for detecting IRAK4 protein levels by Western blot.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[4]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.
-
-
Analysis:
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Immunoprecipitation of IRAK4
This protocol is for the immunoprecipitation of IRAK4 to study protein-protein interactions.
-
Cell Lysis:
-
Prepare cell lysates as described in the Western blotting protocol, using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100).
-
-
Pre-clearing (Optional):
-
To reduce non-specific binding, incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against IRAK4 or an isotype control antibody for 2-4 hours or overnight at 4°C with gentle rotation.[13]
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer.[13]
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting as described above, probing for IRAK4 and any suspected interacting partners.
-
Visualizations
Caption: IRAK4 Signaling Pathway.
Caption: IRAK4 PROTAC Experimental Workflow.
Caption: Troubleshooting Flowchart.
References
- 1. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. kymeratx.com [kymeratx.com]
- 4. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting IRAK4 for Degradation with PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. kymeratx.com [kymeratx.com]
- 18. kymeratx.com [kymeratx.com]
- 19. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
PROTAC Technical Support Center: Troubleshooting Proteasome Inhibition Effects
Welcome to the PROTAC Technical Support Center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for proteasome inhibition effects during PROTAC-mediated protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: My PROTAC is causing cytotoxicity. How can I determine if this is due to on-target degradation, off-target effects, or non-specific proteasome inhibition?
A1: Distinguishing the source of cytotoxicity is crucial for interpreting your results. A multi-step approach involving specific controls is necessary to dissect the observed cellular phenotype.
Troubleshooting Workflow:
troubleshooting inconsistent Western blot results for IRAK4 degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in Western blot results for IRAK4 degradation.
Troubleshooting Guides
This section addresses common issues encountered during IRAK4 Western blotting experiments in a question-and-answer format.
Question: I am seeing a weak or no signal for IRAK4. What are the possible causes and solutions?
Answer: A weak or absent IRAK4 signal can stem from several factors throughout the Western blot workflow. Here are the primary causes and recommended solutions:
-
Insufficient Protein Load: IRAK4 may be a low-abundance protein in your specific cell type or tissue.
-
Solution: Increase the total protein loaded per lane. Aim for at least 20-30 µg of total protein from whole-cell extracts.
-
-
Inefficient Protein Extraction: The lysis buffer may not be effectively solubilizing IRAK4.
-
Solution: Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and supplement with fresh protease and phosphatase inhibitors to prevent degradation.
-
-
Suboptimal Antibody Dilution: The primary antibody concentration may be too low.
-
Solution: Optimize the primary antibody dilution. Start with the manufacturer's recommended dilution (often around 1:1000) and perform a titration to find the optimal concentration for your experimental conditions.
-
-
Poor Protein Transfer: Inefficient transfer of proteins from the gel to the membrane will result in a weak signal.
-
Solution: Ensure proper contact between the gel and the membrane, removing any air bubbles. Verify the transfer buffer composition and transfer conditions (time and voltage/current). A reversible stain like Ponceau S can be used to visualize total protein on the membrane post-transfer to confirm efficiency.
-
-
Inactive Secondary Antibody or Substrate: The HRP-conjugated secondary antibody or the ECL substrate may have lost activity.
-
Solution: Use fresh or properly stored secondary antibody and substrate. Ensure the substrate has not expired. For low-abundance targets, consider using a high-sensitivity ECL substrate.
-
Question: My Western blot shows high background, making it difficult to interpret the IRAK4 band. How can I reduce the background?
Answer: High background can obscure your target protein and is a common issue in Western blotting. The following steps can help minimize background noise:
-
Inadequate Blocking: Non-specific antibody binding can occur if the membrane is not sufficiently blocked.
-
Solution: Optimize blocking conditions. Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20). Sometimes, switching between milk and BSA can reduce background for specific antibodies.[1][2]
-
-
Excessive Antibody Concentration: Using too high a concentration of primary or secondary antibody can lead to non-specific binding.
-
Solution: Titrate your primary and secondary antibodies to determine the lowest concentration that still provides a robust signal for IRAK4.
-
-
Insufficient Washing: Inadequate washing steps can leave unbound antibodies on the membrane.
-
Solution: Increase the number and duration of washes. Perform at least three washes of 5-10 minutes each with TBST after both primary and secondary antibody incubations.
-
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.
-
Solution: Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[3]
-
Question: I am observing non-specific bands in addition to the expected IRAK4 band. What could be the reason?
Answer: The presence of non-specific bands can be due to several factors, from sample preparation to antibody specificity.
-
Protein Degradation: If you observe bands at a lower molecular weight than expected for IRAK4 (~52 kDa), it could be due to protein degradation.
-
Solution: Always work on ice and add a protease inhibitor cocktail to your lysis buffer. Use fresh samples whenever possible.
-
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins.
-
Solution: Check the antibody datasheet for information on specificity and potential cross-reactivity. Consider using a different, more specific antibody if the problem persists. Running a positive control (e.g., a cell lysate known to express IRAK4) and a negative control (e.g., a lysate from IRAK4-deficient cells) can help confirm the identity of your band of interest.
-
-
Overloading of Protein: Loading too much protein can lead to aggregation and non-specific antibody binding.
-
Solution: Reduce the amount of total protein loaded per lane.
-
Question: My results for IRAK4 degradation are inconsistent between experiments. How can I improve reproducibility?
Answer: Inconsistent results are a significant challenge in research. To improve the reproducibility of your IRAK4 degradation experiments, consider the following:
-
Standardize Protocols: Ensure that all experimental steps, from cell culture and treatment to protein extraction and Western blotting, are performed consistently across all experiments.[4]
-
Consistent Reagent Preparation: Prepare fresh buffers and antibody dilutions for each experiment. Avoid repeated freeze-thaw cycles of reagents.
-
Use of Controls: Always include appropriate controls in every experiment.
-
Positive Control: A lysate from cells known to express IRAK4 (e.g., THP-1 or RAW 264.7 cells).[5]
-
Negative Control: A lysate from mock-treated or vehicle-treated cells to compare with your degrader-treated samples.
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading across lanes.
-
-
Quantitative Analysis: Use densitometry to quantify band intensities. Normalize the IRAK4 signal to the loading control signal for each sample. This will help to account for any variations in protein loading.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of IRAK4 on a Western blot?
A1: The predicted molecular weight of human IRAK4 is approximately 52 kDa.
Q2: Which cell lines are good positive controls for IRAK4 expression?
A2: THP-1 (human monocytic cell line) and RAW 264.7 (mouse macrophage cell line) are commonly used as positive controls as they endogenously express IRAK4.[5] Additionally, 293T cells transfected with an IRAK4 expression vector can serve as a robust positive control.[1]
Q3: What are suitable negative controls for an IRAK4 degradation experiment?
A3: A key negative control is treating your cells with the vehicle (e.g., DMSO) used to dissolve your IRAK4 degrader. This allows for a direct comparison of IRAK4 levels in treated versus untreated cells. Additionally, a "dead" version of a PROTAC degrader that cannot bind to the E3 ligase can be a useful control to show that degradation is dependent on the recruitment of the ubiquitin-proteasome system.
Q4: Can I use the same membrane to probe for both total IRAK4 and a loading control?
A4: Yes. After imaging for IRAK4, you can strip the membrane and re-probe with an antibody for a loading control protein. Alternatively, if using fluorescently labeled secondary antibodies with different emission spectra, you can probe for both IRAK4 and the loading control simultaneously.
Data Presentation
The following table summarizes quantitative data on the degradation of IRAK4 by a PROTAC degrader, KT-474, from a published study.
| Cell Line | Degrader | DC50 (nM) | Reference |
| RAW 264.7 | KT-474 | 4.0 | [3] |
| OCI-LY10 | KT-474 | 2.0 | [3] |
| HEK-293T | Degrader-5 | 405 | [3] |
| PBMCs | Degrader-9 | 151 | [3] |
DC50 is the concentration of the degrader that results in 50% degradation of the target protein.
Experimental Protocols
Detailed Protocol for IRAK4 Western Blotting
This protocol provides a general guideline. Optimization may be required for specific experimental conditions.
-
Cell Lysis and Protein Extraction:
-
Culture and treat cells as required for your experiment (e.g., with an IRAK4 degrader for a time course or dose-response).
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix a calculated volume of each lysate with 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-30 µg of denatured protein per well onto a 10% SDS-polyacrylamide gel.
-
Include a molecular weight marker in one lane.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S to visualize total protein and confirm transfer efficiency.
-
Destain with TBST.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against IRAK4 (e.g., from Cell Signaling Technology, #4363, diluted 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle agitation.[5]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted according to the manufacturer's instructions) in 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane using a mild stripping buffer.
-
Wash the membrane thoroughly.
-
Block the membrane again and probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Repeat the secondary antibody incubation, washing, and detection steps.
-
Visualizations
Caption: IRAK4 signaling and PROTAC-mediated degradation pathway.
Caption: Troubleshooting workflow for inconsistent IRAK4 Western blots.
References
- 1. IRAK4 (F7Y5H) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. IRAK4 Monoclonal Antibody (2H9) (MA5-15883) [thermofisher.com]
- 3. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-IRAK4 (Thr345/Ser346) Antibody (#7652) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Head-to-Head Comparison: PROTAC IRAK4 Degrader-8 vs. PF-06650833 in IRAK4-Targeted Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct modalities targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): the PROTAC IRAK4 degrader-8 and the small molecule inhibitor PF-06650833. This analysis is based on available preclinical data and aims to highlight the differential mechanisms and potential therapeutic implications of protein degradation versus kinase inhibition.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it a key target for therapeutic intervention in a range of inflammatory and autoimmune diseases. While traditional small molecule inhibitors like PF-06650833 have focused on blocking the kinase activity of IRAK4, the emergence of Proteolysis Targeting Chimeras (PROTACs), such as IRAK4 degrader-8, offers a novel approach by inducing the complete degradation of the IRAK4 protein. This guide will delve into the efficacy of these two approaches, presenting available quantitative data, outlining experimental methodologies, and visualizing the underlying biological pathways.
Quantitative Efficacy: A Comparative Overview
Direct head-to-head experimental data for this compound and PF-06650833 is limited. The following tables summarize the available quantitative data from separate studies to provide a comparative perspective. It is important to note that variations in experimental conditions between studies may influence the results.
| Compound | Assay | Cell Line/System | IC50 / DC50 (nM) | Source |
| This compound | IRAK4 Degradation | THP-1 cells | DC50: 1.8 | |
| IRAK4 Inhibition | - | IC50: 15.5 | ||
| IL-6 Production Inhibition | LPS-induced human PBMC | IC50: 2.2 | ||
| IL-6 Production Inhibition | Human whole blood | IC50: 246 | ||
| PF-06650833 | IRAK4 Inhibition | Cell-based assay | IC50: 0.2 | MedChemExpress |
| TNF Release Inhibition | R848-stimulated PBMCs | IC50: 2.4 | [1] | |
| TNF Release Inhibition | Human whole blood | IC50: 8.8 | [1] |
Table 1: In Vitro Potency Comparison. This table highlights the half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) of this compound and PF-06650833 in various in vitro assays.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between these two molecules lies in their mechanism of action. PF-06650833 is a kinase inhibitor that reversibly binds to the ATP-binding pocket of IRAK4, preventing its phosphorylation and subsequent activation of downstream signaling. In contrast, this compound is a heterobifunctional molecule that simultaneously binds to IRAK4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the IRAK4 protein by the proteasome.[2] This distinction is critical, as IRAK4 possesses both kinase and scaffolding functions. While kinase inhibitors only block the catalytic activity, PROTAC-mediated degradation eliminates the entire protein, thereby ablating both functions.[2]
Signaling Pathway of IRAK4
The following diagram illustrates the central role of IRAK4 in TLR/IL-1R signaling and the distinct points of intervention for an inhibitor versus a degrader.
Caption: IRAK4 Signaling and Intervention Points.
Experimental Workflow: PROTAC Mechanism of Action
The workflow for demonstrating the mechanism of a PROTAC like IRAK4 degrader-8 involves several key steps to confirm target engagement, E3 ligase recruitment, and subsequent proteasomal degradation.
Caption: PROTAC Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols relevant to the assessment of IRAK4-targeted compounds.
In Vitro IRAK4 Degradation Assay in THP-1 Cells
This assay quantifies the ability of a PROTAC to induce the degradation of its target protein.
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: After incubation, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
Western Blotting or ELISA: Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against IRAK4 and a loading control (e.g., GAPDH). Alternatively, a specific ELISA can be used to quantify IRAK4 levels.
-
Data Analysis: The intensity of the IRAK4 band is normalized to the loading control. The percentage of IRAK4 degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by plotting the percentage of degradation against the compound concentration and fitting the data to a four-parameter logistic curve.
LPS-Induced IL-6 Production in Human PBMCs
This assay assesses the functional consequence of IRAK4 inhibition or degradation on inflammatory cytokine production.
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.[3]
-
Compound Pre-treatment: PBMCs are seeded in 96-well plates and pre-incubated with various concentrations of the test compound (this compound or PF-06650833) or vehicle for a defined period (e.g., 1-2 hours).
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 100 ng/mL to stimulate TLR4 signaling and induce cytokine production.[3]
-
Incubation: The plates are incubated for a specified time (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: The supernatant is collected, and the concentration of Interleukin-6 (IL-6) is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of IL-6 production is calculated for each compound concentration relative to the LPS-stimulated vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vivo Collagen-Induced Arthritis (CIA) Model
This preclinical model is widely used to evaluate the efficacy of anti-inflammatory agents for rheumatoid arthritis.
-
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection of collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days later.[4]
-
Compound Administration: Once clinical signs of arthritis appear (e.g., paw swelling and redness), mice are randomized into treatment groups and receive daily oral administration of the test compound (e.g., PF-06650833) or vehicle.
-
Clinical Scoring: The severity of arthritis in each paw is assessed daily using a macroscopic scoring system (e.g., 0-4 scale, where 0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal swelling/erythema with joint rigidity). The total clinical score per mouse is the sum of the scores for all four paws.
-
Paw Thickness Measurement: Paw thickness is measured daily using a digital caliper as an additional quantitative measure of inflammation.
-
Histopathological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Data Analysis: Clinical scores and paw thickness measurements are compared between the treatment and vehicle groups. Statistical analysis (e.g., two-way ANOVA) is used to determine the significance of the treatment effect.
Concluding Remarks
The comparison between this compound and PF-06650833 highlights a significant evolution in IRAK4-targeted therapies. While PF-06650833 demonstrates potent inhibition of IRAK4 kinase activity and efficacy in preclinical models of autoimmune disease[1], the PROTAC approach offers the potential for a more profound and durable therapeutic effect by eliminating the entire IRAK4 protein. The ability of PROTACs to abrogate both the kinase and scaffolding functions of IRAK4 may translate to superior efficacy in diseases where both functions are pathogenic.[2]
A study comparing another IRAK4 PROTAC, KT-474, with PF-06650833 demonstrated that the inhibitory effect of KT-474 was maintained after its removal, unlike PF-06650833, showcasing the potential for longer-lasting effects with the degrader modality.[1] Although direct comparative data for this compound is not yet available in the public domain, the potent degradation activity and inhibition of inflammatory cytokine production suggest it is a promising therapeutic candidate.
Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety profiles of these two distinct approaches. The choice between an inhibitor and a degrader will likely depend on the specific disease context and the relative contributions of IRAK4's kinase and scaffolding functions to the underlying pathology. The continued development of both modalities will undoubtedly provide valuable new tools for the treatment of IRAK4-driven diseases.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
The Decisive Advantage: Why Degrading IRAK4 Outperforms Kinase Inhibition
A Comparative Guide for Researchers in Immunology and Drug Discovery
Interleukin-1 receptor-associated kinase 4 (IRAK4) stands as a critical node in the innate immune system, orchestrating inflammatory responses through the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[1][2][3] Its role, however, is not singular. IRAK4 possesses a dual functionality that has profound implications for therapeutic intervention: it acts as both a protein kinase and an essential scaffolding protein for the assembly of the "Myddosome," a key signaling complex.[4][5][6] While traditional small-molecule inhibitors have focused on blocking its kinase activity, an emerging and more powerful strategy, targeted protein degradation, aims to eliminate the IRAK4 protein entirely.
This guide provides an objective comparison between IRAK4 degradation and kinase inhibition, supported by experimental data, to elucidate why removing the entire protein offers a more comprehensive and therapeutically superior approach for treating a host of inflammatory and autoimmune diseases.[7][8]
The Dual Roles of IRAK4: Kinase vs. Scaffold
Understanding the advantages of degradation begins with appreciating the distinct functions of IRAK4.
-
Kinase Function: Upon activation, IRAK4 phosphorylates downstream targets, primarily IRAK1, initiating a cascade that leads to the activation of transcription factors like NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[9][10][11] Kinase inhibitors are designed to block this catalytic step by binding to the ATP pocket of the enzyme.[12]
-
Scaffolding Function: Independent of its kinase activity, IRAK4 serves as an indispensable structural component for the formation of the Myddosome complex.[4][13] This complex, consisting of the adaptor protein MyD88 and other IRAK family members, is the primary platform for signal transduction.[14][15][16] Crucially, studies have shown that the scaffolding function of IRAK4 is essential for Myddosome assembly and subsequent NF-κB activation, even when its kinase function is disabled.[5][13][17]
Kinase inhibitors leave the IRAK4 protein intact, allowing it to continue performing its scaffolding role. This limitation can lead to incomplete pathway inhibition and may even paradoxically stabilize the Myddosome complex, muting the therapeutic effect.[4][6] In contrast, targeted degradation removes the IRAK4 protein entirely, thereby neutralizing both its enzymatic and structural functions for a more complete shutdown of the signaling pathway.[7][18]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in therapeutic outcome stems from the distinct mechanisms of kinase inhibitors versus protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs).
-
Kinase Inhibition: An occupancy-driven approach where a small molecule competes with ATP to block the kinase active site. Its efficacy is dependent on maintaining sufficient drug concentration to ensure continuous target engagement.
-
Targeted Protein Degradation: An event-driven process. A heterobifunctional molecule simultaneously binds to IRAK4 and an E3 ubiquitin ligase.[9] This induced proximity results in the ubiquitination of IRAK4, marking it for destruction by the cell's native waste disposal machinery, the proteasome.[7][19] This catalytic mechanism allows a single degrader molecule to eliminate multiple target protein molecules.[20]
Comparative Efficacy: A Data-Driven Overview
Preclinical studies consistently demonstrate the superiority of IRAK4 degradation over kinase inhibition in blocking inflammatory signaling and achieving greater efficacy in disease models.[21][22] The IRAK4 degrader KT-474 has been extensively compared against clinical-stage IRAK4 kinase inhibitors, providing robust evidence for the advantages of the degradation approach.[7][22][23]
| Parameter | IRAK4 Kinase Inhibitor | IRAK4 Degrader (e.g., KT-474) | Key Advantage of Degradation |
| Mechanism | Occupancy-based kinase inhibition | Event-driven protein elimination | Abrogates both kinase and scaffolding functions.[7][18] |
| Effect on IRAK4 Protein | Leaves protein scaffold intact; can increase IRAK4 levels in some cells.[4][24] | Removes the entire protein from the cell.[7][13] | Eliminates all functions of the target protein. |
| NF-κB Signaling | Minimal or partial inhibition, as the scaffold function persists.[6][17][25] | Complete blockade of TLR-induced NF-κB translocation.[24] | More comprehensive pathway shutdown. |
| Cytokine Production | Partial inhibition of a subset of cytokines.[19] | Broad and potent inhibition of a wide range of TLR/IL-1R-mediated cytokines (e.g., IL-1β, IL-6, TNF-α).[8][22][26] | Broader anti-inflammatory effect. |
| In Vivo Efficacy | Moderate activity in preclinical models.[22] | Superior efficacy in models of skin inflammation, arthritis, and Th17-mediated disease, comparable to potent corticosteroids.[22][26] | Greater therapeutic potential in vivo. |
| Duration of Effect | Requires continuous target occupancy. | Can lead to a more durable and sustained response even after drug washout.[20][27] | Potential for less frequent dosing. |
IRAK4 Signaling and Points of Intervention
The IRAK4 signaling pathway is a cascade of protein interactions culminating in gene transcription. Degradation disrupts the foundational step of this pathway—the formation of the Myddosome—while inhibition acts on a downstream enzymatic step.
Key Experimental Protocols
The following are summarized methodologies for assays crucial to comparing IRAK4 degraders and inhibitors.
Western Blot for IRAK4 Degradation and Pathway Inhibition
This assay directly visualizes the depletion of IRAK4 protein and its effect on downstream signaling.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7) are cultured under standard conditions.[7][19]
-
Treatment: Cells are treated for a specified period (e.g., 2-24 hours) with:
-
Vehicle control (e.g., DMSO).
-
IRAK4 kinase inhibitor (e.g., PF-06650833).
-
IRAK4 degrader (e.g., KT-474).
-
Inactive degrader control (a molecule that binds IRAK4 but not the E3 ligase).[19]
-
-
Stimulation: Cells are stimulated with a TLR agonist (e.g., 1 µg/mL LPS for TLR4, or R848 for TLR7/8) for a short duration (e.g., 15-60 minutes) to activate the pathway.[7][13][28]
-
Lysis and Immunoblotting: Cells are lysed, and protein concentrations are normalized. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against:
-
Total IRAK4 (to assess degradation).
-
Phospho-IRAK1 (to assess kinase activity).
-
Phospho-p65 (a subunit of NF-κB, to assess pathway activation).
-
A loading control (e.g., GAPDH or β-actin).
-
-
Analysis: Band intensities are quantified to determine the percentage of IRAK4 degradation and the degree of inhibition of downstream phosphorylation compared to controls.
Cytokine Release Assay (ELISA)
This experiment quantifies the functional downstream output of the IRAK4 signaling pathway.
-
Cell Culture, Treatment, and Stimulation: Performed as described for the Western blot protocol, typically with a longer stimulation period (e.g., 18-24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: The cell culture medium (supernatant) is collected and centrifuged to remove cellular debris.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Analysis: Cytokine concentrations from treated samples are compared to vehicle controls to calculate the percentage of inhibition. The IC50 (half-maximal inhibitory concentration) values for the inhibitor and DC50 (half-maximal degradation concentration) for the degrader can be determined.[7]
Conclusion: A Paradigm Shift in Targeting Kinases
For proteins like IRAK4 that possess both enzymatic and critical non-enzymatic functions, targeted degradation represents a paradigm shift from conventional inhibition.[20][27][29] By removing the entire IRAK4 protein, degraders overcome the inherent limitations of kinase inhibitors, which only address one facet of the protein's function. The evidence clearly indicates that IRAK4 degradation leads to a more profound, broader, and durable blockade of the TLR/IL-1R pathway. This superior mechanism of action translates to greater efficacy in preclinical models of disease, highlighting the immense potential of targeted protein degradation as a next-generation therapeutic strategy for a wide range of debilitating inflammatory and autoimmune conditions.[22][30]
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sinobiological.com [sinobiological.com]
- 11. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding early TLR signaling through the Myddosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of Toll-like receptors nucleates assembly of the MyDDosome signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Kymera Therapeutics to Share Novel Preclinical Findings Reinforcing the Advantage of IRAK4 Degraders over Kinase Inhibitors as well as First STAT3 Degrader Results in a Preclinical Model of Th17 Inflammation - BioSpace [biospace.com]
- 22. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting | Nasdaq [nasdaq.com]
- 23. Discovery of the First Clinical Protein Degrader for the Treatment of Autoimmune Indications: Orally Bioavailable and Selective IRAK4 Degrader KT-474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. kymeratx.com [kymeratx.com]
- 25. ashpublications.org [ashpublications.org]
- 26. Kymera Therapeutics to Present Preclinical Data on its First-in-Class Selective and Potent Oral IRAK4 Degraders in Cutaneous Inflammation [prnewswire.com]
- 27. research.manchester.ac.uk [research.manchester.ac.uk]
- 28. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Advantages of Targeted Protein Degradation over Inhibition: a RTK Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Head-to-Head Comparison of VHL and CRBN-Based IRAK4 PROTACs
For Researchers, Scientists, and Drug Development Professionals
The emergence of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by targeting proteins for degradation. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling, has become a prime target for this technology. As both a kinase and a scaffolding protein, complete removal of IRAK4 via PROTACs is a promising strategy for treating autoimmune diseases, inflammatory disorders, and certain cancers.[1][2][3] This guide provides a head-to-head comparison of IRAK4 PROTACs engineered with two of the most utilized E3 ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN).
Performance Data: VHL vs. CRBN-Based IRAK4 Degraders
The decision to utilize either a VHL or CRBN E3 ligase binder in a PROTAC is critical and can significantly impact the degradation efficiency, selectivity, and overall pharmacological properties of the molecule. The choice often depends on the specific target protein, the warhead being used, and the cellular context.[4][][6] Below is a summary of reported performance data for various VHL and CRBN-based IRAK4 PROTACs.
| PROTAC (E3 Ligase) | Target Ligand/Warhead | Cell Line | DC50 (nM) | Dmax (%) | Source |
| Compound 3 (VHL) | PF-06650833 analog | PBMCs | 3000 | ~50 | |
| Compound 9 (VHL) | PF-06650833 analog | PBMCs | 151 | >80 | [7] |
| KT-474 (CRBN) | Undisclosed | THP-1 | 8.9 | 66.2 | [8] |
| KT-474 (CRBN) | Undisclosed | hPBMCs | 0.9 | 101.3 | [8] |
| Compound 56 (CRBN) | Undisclosed | PMBCs | <0.01 | >50 | |
| Compound 57 (CRBN) | Undisclosed | PMBCs | <0.01 | Not Specified | [9] |
| Compound 9 (CRBN) | Compound 1 analog | OCI-LY10 | Potent Degradation | Not Quantified | [10] |
| FIP22 (CRBN) | DE5 analog | Not Specified | 3.2 | Not Specified | [11] |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively.
Signaling Pathway and Experimental Workflow
To understand the context in which these PROTACs operate, it is crucial to visualize the IRAK4 signaling pathway and the general workflow for evaluating PROTAC efficacy.
IRAK4 Signaling Pathway
IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][12] Upon ligand binding to these receptors, IRAK4 is recruited to the Myddosome complex, where it autophosphorylates and subsequently phosphorylates IRAK1.[13][14] This initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[1][3]
Caption: IRAK4-mediated signaling cascade.
General PROTAC Experimental Workflow
The evaluation of a novel PROTAC involves a series of in vitro experiments to determine its efficacy and mechanism of action. This typically starts with assessing target degradation in cells, followed by confirmation of the degradation pathway and evaluation of downstream functional effects.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of common protocols used in the evaluation of IRAK4 PROTACs.
Western Blot for IRAK4 Degradation
This is the most common method to quantify the reduction in target protein levels.[15][16]
-
Cell Lysis: Treated cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for IRAK4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software. A loading control (e.g., GAPDH or β-actin) is used to normalize the IRAK4 signal.
HiBiT Lytic Assay for Protein Degradation
This is a more quantitative and higher-throughput alternative to Western Blotting.
-
Cell Line Generation: A cell line is engineered using CRISPR/Cas9 to endogenously tag the target protein (IRAK4) with a small HiBiT peptide.
-
Cell Plating and Treatment: The engineered cells are plated in a multi-well plate and treated with the PROTAC at various concentrations and for different durations.
-
Lysis and Detection: A lytic reagent containing the LgBiT protein is added to the cells. The LgBiT protein binds to the HiBiT tag on the target protein to form a functional NanoLuc luciferase.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of HiBiT-tagged IRAK4, is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a vehicle control to determine the percentage of remaining protein.
Pharmacokinetic (PK) Studies in Mice
These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC in a living organism.
-
Animal Dosing: The PROTAC is administered to mice, typically via oral gavage or intravenous injection.
-
Sample Collection: Blood samples are collected at various time points post-dosing. Tissues of interest may also be harvested at the end of the study.
-
Sample Processing: Plasma is separated from the blood samples. Tissues are homogenized.
-
Bioanalysis: The concentration of the PROTAC in the plasma and tissue homogenates is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The concentration-time data is used to calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Conclusion
Both VHL and CRBN have been successfully utilized to generate potent IRAK4-degrading PROTACs. The choice between them is not always straightforward and is often determined empirically. While some studies have shown VHL-based PROTACs to be effective where CRBN-based counterparts were not, other research has led to the development of highly potent CRBN-based IRAK4 degraders that have advanced into clinical trials, such as KT-474.[8][9] The linker composition and attachment point on the IRAK4 inhibitor are also critical variables that significantly influence the formation of a productive ternary complex and subsequent degradation.[7][10] Future research will likely focus on expanding the repertoire of E3 ligases and further optimizing the linker technology to develop next-generation IRAK4 PROTACs with improved efficacy and safety profiles.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IRAK4 - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 14. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selvita.com [selvita.com]
Evaluating the Durability of IRAK4 Knockdown: A Comparative Guide to Degrader-8 and Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the durability of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) knockdown achieved by degrader-8 and other alternative methods. IRAK4 is a critical mediator in inflammatory signaling pathways, making it a key target for therapeutic intervention in a range of autoimmune diseases and cancers.[1][2] This document presents experimental data, detailed protocols, and visual representations of the underlying biological processes to facilitate an objective evaluation of these novel therapeutic modalities.
Introduction to IRAK4 and Targeted Degradation
IRAK4 functions as both a kinase and a scaffolding protein within the Myddosome complex, a key signaling hub for Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways.[3][4] While small molecule inhibitors can block the kinase function of IRAK4, they often fail to address its scaffolding role, potentially limiting their therapeutic efficacy.[2][3] Targeted protein degradation, utilizing molecules like proteolysis-targeting chimeras (PROTACs), offers a promising alternative by inducing the complete removal of the IRAK4 protein, thereby inhibiting both its enzymatic and structural functions.[1][5] This guide focuses on the durability of this effect, a critical parameter for assessing the long-term therapeutic potential of IRAK4 degraders.
Quantitative Comparison of IRAK4 Knockdown Durability
The following tables summarize the in vitro and in vivo data on the durability of IRAK4 knockdown by various degraders and comparative molecules.
Table 1: In Vitro IRAK4 Degradation Durability
| Compound/Method | Cell Line | Concentration | Time Points | Maximum Degradation (%) | Sustained Effect | Citation(s) |
| Degrader-8 (Compound 8) | PBMCs | 259 nM (DC50) | 24h | >50 | Data not available | [6] |
| KT-474 | PBMCs | 1 nM (DC50) | 24h, 48h, 72h, 96h | >90 | Maintained for at least 96 hours | [7] |
| KT-474 | THP-1 | 0.88 nM (DC50) | Not specified | 101 | Maintained after compound removal | [8] |
| Compound 9 | OCI-LY10, TMD8 | 1 µM | 24h | Potent degradation | Data not available | [9] |
| PF-06650833 (Inhibitor) | PBMCs | Not applicable | Not applicable | No degradation | Not applicable | [8] |
| IRAK4 siRNA | MG63 | 75 nM | 48h | Significant mRNA & protein reduction | Data not available | [10] |
Table 2: In Vivo IRAK4 Degradation Durability
| Compound | Model | Dose | Time Points | Maximum Degradation (%) | Sustained Effect | Citation(s) |
| KT-474 | Healthy Volunteers (Single Dose) | 600-1600 mg | Up to 14 days | ≥93 | Recovery towards baseline between Days 7 and 14 | [11] |
| KT-474 | Healthy Volunteers (Multiple Doses) | 50-200 mg daily | 14 days | ≥95 | Sustained during the 14-day treatment period | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Caption: Mechanism of action of an IRAK4 PROTAC degrader.
Caption: Experimental workflow for evaluating IRAK4 knockdown durability.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro IRAK4 Degradation Assay
Objective: To determine the potency and duration of IRAK4 degradation in cultured cells.
Protocol:
-
Cell Culture: Plate peripheral blood mononuclear cells (PBMCs), THP-1, OCI-LY10, or other relevant cell lines at a suitable density in appropriate culture medium.
-
Compound Treatment: Treat cells with serial dilutions of the IRAK4 degrader (e.g., Degrader-8, KT-474) or a vehicle control (e.g., DMSO). For time-course experiments, treat cells for various durations (e.g., 24, 48, 72, 96 hours).[7]
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay or a similar method.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for IRAK4. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the IRAK4 band intensity to the loading control. Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
Cycloheximide (CHX) Chase Assay
Objective: To determine the half-life of the IRAK4 protein following the inhibition of new protein synthesis.
Protocol:
-
Cell Culture and Treatment: Culture cells as described above. Treat the cells with the IRAK4 degrader or vehicle for a predetermined time to achieve significant degradation.
-
CHX Treatment: Add cycloheximide (a protein synthesis inhibitor) to the culture medium at a final concentration of 50-100 µg/mL.[13]
-
Time-Course Collection: Collect cell lysates at various time points after the addition of CHX (e.g., 0, 2, 4, 8, 12, 24 hours).[14]
-
Western Blot Analysis: Perform Western blot analysis for IRAK4 and a loading control as described in the previous protocol.
-
Data Analysis: Quantify the remaining IRAK4 protein at each time point relative to the 0-hour time point. Plot the percentage of remaining IRAK4 against time and determine the half-life of the protein.
siRNA-Mediated IRAK4 Knockdown
Objective: To achieve transient knockdown of IRAK4 as a non-pharmacological comparison.
Protocol:
-
siRNA Design and Preparation: Use a validated siRNA sequence targeting IRAK4 or a pool of multiple siRNAs.[10][15] A non-targeting or scrambled siRNA should be used as a negative control.
-
Cell Transfection:
-
Plate cells to be 30-50% confluent at the time of transfection.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's instructions.[16]
-
Add the complexes to the cells and incubate for the recommended time (typically 4-6 hours).
-
-
Analysis of Knockdown:
-
qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR to measure the level of IRAK4 mRNA knockdown.
-
Western Blot: Prepare cell lysates and perform Western blot analysis to confirm the reduction in IRAK4 protein levels.
-
Conclusion
The available data indicates that IRAK4 degraders, particularly PROTACs like KT-474, can induce potent, rapid, and durable degradation of the IRAK4 protein both in vitro and in vivo.[8][12] This prolonged pharmacodynamic effect, which outlasts the presence of the compound in circulation, represents a significant advantage over traditional small molecule inhibitors. While specific long-term durability data for "degrader-8" is not extensively available in the public domain, the initial findings suggest it follows a similar mechanism of action. Further studies are warranted to fully characterize the durability of knockdown for this and other emerging IRAK4 degraders. The experimental protocols provided in this guide offer a robust framework for conducting such comparative evaluations. The continued development of potent and durable IRAK4 degraders holds great promise for the treatment of a wide range of inflammatory and malignant diseases.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2022174268A1 - Irak4 degraders and uses thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. kymeratx.com [kymeratx.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. genscript.com [genscript.com]
- 17. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to PROTAC IRAK4 Degrader-8: Assessing Impact on Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC IRAK4 degrader-8, evaluating its performance against alternative IRAK4-targeted compounds. We present supporting experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows to facilitate a thorough understanding of its impact on downstream signaling.
Introduction to IRAK4 and Targeted Protein Degradation
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity. It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[1][2]. Upon activation, IRAK4 mediates a signaling pathway that culminates in the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines[3][4]. Due to its central role in inflammation, IRAK4 is a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and cancers[2][5].
Traditionally, therapeutic strategies have focused on inhibiting the kinase activity of IRAK4. However, IRAK4 also possesses a crucial scaffolding function, which is essential for the assembly of the "Myddosome" signaling complex and is not addressed by kinase inhibitors[2][5]. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that overcomes this limitation. PROTACs are heterobifunctional molecules that induce the degradation of a target protein, thereby eliminating both its enzymatic and non-enzymatic functions[5][6][7]. This compound is one such molecule designed to specifically induce the degradation of IRAK4.
The IRAK4 Signaling Pathway
The activation of TLRs or IL-1Rs triggers the recruitment of the adaptor protein MyD88. IRAK4 is subsequently recruited to form the Myddosome complex, where it becomes activated and phosphorylates IRAK1[2][3][8]. This phosphorylation event initiates a cascade involving the recruitment of TRAF6, which in turn activates the TAK1 complex. Ultimately, this leads to the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of inflammatory genes[1][3].
Figure 1. Simplified IRAK4 downstream signaling pathway leading to NF-κB activation.
Mechanism of Action: this compound
PROTACs function by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS)[2]. A PROTAC molecule consists of two active ligands connected by a linker: one binds to the target protein (IRAK4), and the other recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL)[7][9][10]. This forms a ternary complex, bringing the E3 ligase into close proximity with IRAK4. The E3 ligase then tags IRAK4 with ubiquitin molecules, marking it for destruction by the proteasome[6][11]. The PROTAC molecule is then released to repeat the cycle, acting catalytically to degrade multiple target protein molecules[11].
Figure 2. General mechanism of action for PROTAC-mediated protein degradation.
Comparative Performance Analysis
The efficacy of this compound can be assessed by its ability to induce IRAK4 degradation and inhibit downstream inflammatory responses. Below is a comparison with other known IRAK4-targeted compounds.
Table 1: In Vitro Performance Comparison of IRAK4-Targeted Compounds
| Compound | Modality | Target Cell Line / System | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | IC₅₀ (nM)³ for IL-6 Inhibition | Reference(s) |
| This compound | PROTAC Degrader | THP-1 | 1.8 | N/A | N/A | [12] |
| LPS-induced hPBMC | N/A | N/A | 2.2 | [12] | ||
| Human Whole Blood | N/A | N/A | 246 | [12] | ||
| KT-474 | PROTAC Degrader | Human PBMCs | 0.9 | 101.3 | ~1.7 (µM) | [13][14] |
| PF-06650833 | Kinase Inhibitor | R848-induced hPBMC | N/A | N/A | 8.8 (for TNFα) | [15][16] |
¹DC₅₀ (Degradation Concentration 50): The concentration of the degrader required to reduce the level of the target protein by 50%. A lower value indicates higher degradation potency.[17] ²Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.[17] ³IC₅₀ (Inhibitory Concentration 50): The concentration of the compound required to inhibit a specific biological process (e.g., cytokine production) by 50%.
This compound demonstrates potent degradation of IRAK4 in THP-1 cells with a DC₅₀ of 1.8 nM and effectively inhibits IL-6 production in LPS-stimulated human PBMCs with an IC₅₀ of 2.2 nM[12]. When compared to the clinical-stage degrader KT-474, it shows comparable degradation potency. The key advantage of degraders over kinase inhibitors like PF-06650833 is the elimination of the IRAK4 protein, thereby abrogating both its kinase and scaffolding functions, which may lead to a more profound and durable biological effect[5].
Experimental Protocols & Workflow
To assess the impact of this compound, a series of standard cellular and biochemical assays can be employed.
Figure 3. General experimental workflow for assessing the effects of an IRAK4 degrader.
Western Blotting for IRAK4 Degradation
This protocol is used to quantify the reduction in IRAK4 protein levels following treatment with the degrader.
-
Cell Lysis:
-
Culture and treat cells (e.g., THP-1) with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IRAK4 (e.g., at a 1:1000 dilution) overnight at 4°C[8][18].
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis, normalizing IRAK4 band intensity to a loading control like GAPDH or β-actin.
-
ELISA for IL-6 Quantification
This protocol measures the secretion of the pro-inflammatory cytokine IL-6 into the cell culture supernatant.
-
Sample Collection:
-
Culture cells (e.g., human PBMCs) and pre-treat with this compound for a set time (e.g., 2 hours).
-
Stimulate the cells with a TLR agonist like LPS (e.g., 100 ng/mL) for 18-24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for human IL-6 overnight at 4°C[19].
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours[20].
-
Add standards of known IL-6 concentration and the collected cell supernatants to the wells. Incubate for 2 hours at room temperature[21][22].
-
Wash the plate and add a biotinylated detection antibody specific for human IL-6. Incubate for 1 hour[19][20].
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 30-60 minutes[21].
-
Wash the plate and add a TMB substrate solution. Allow color to develop in the dark[21][23].
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader[21][23].
-
Calculate IL-6 concentrations in the samples by interpolating from the standard curve.
-
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB signaling pathway.
-
Cell Preparation and Transfection:
-
Treatment and Stimulation:
-
Lysis and Luminescence Reading:
-
Remove the culture medium and wash the cells with PBS.
-
Add a passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to lyse the cells[26][28].
-
Add the luciferase assay reagent (containing luciferin substrate) to each well[25].
-
Immediately measure the luminescence using a luminometer[26]. The light output is proportional to the luciferase activity, which reflects the transcriptional activity of NF-κB.
-
(Optional) Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency[26].
-
Conclusion
This compound is a potent molecule that effectively induces the degradation of IRAK4 protein and inhibits downstream inflammatory signaling, as evidenced by the suppression of cytokine production. By eliminating the entire IRAK4 protein, it offers a potential advantage over traditional kinase inhibitors by also ablating the scaffolding function of IRAK4. This comprehensive guide provides the foundational information and methodologies for researchers to effectively assess and compare the impact of this compound in relevant cellular systems, thereby facilitating further investigation into its therapeutic potential.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4--a shared NF-kappaB activator in innate and acquired immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. KT-474 (SAR444656, KYM-001) | IRAK4 PROTAC | Probechem Biochemicals [probechem.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. IRAK4 antibody (67180-1-Ig) | Proteintech [ptglab.com]
- 19. Sensitive ELISA for interleukin-6. Detection of IL-6 in biological fluids: synovial fluids and sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bmgrp.com [bmgrp.com]
- 21. ldn.de [ldn.de]
- 22. elkbiotech.com [elkbiotech.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. bowdish.ca [bowdish.ca]
Overcoming IRAK4 Inhibitor Resistance with PROTAC Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies remains a critical challenge in drug development. In the context of IRAK4-mediated diseases, particularly in oncology and inflammatory disorders, the development of resistance to IRAK4 kinase inhibitors necessitates novel therapeutic strategies. This guide provides a comprehensive comparison of a next-generation approach, PROTAC IRAK4 degraders, against traditional IRAK4 inhibitors, with a focus on their potential efficacy in inhibitor-resistant models.
While direct experimental data on a specific "PROTAC IRAK4 degrader-8" in IRAK4 inhibitor-resistant models is not publicly available, this guide will utilize the well-characterized clinical-stage IRAK4 degrader, KT-474 , as a representative example to illustrate the principles and advantages of the PROTAC modality. The data presented herein strongly supports the hypothesis that IRAK4 degradation can overcome the limitations of kinase inhibition, including potential resistance mechanisms.
The Rationale for IRAK4 Degradation in Overcoming Resistance
Resistance to kinase inhibitors can arise through various mechanisms, including mutations in the kinase domain that prevent drug binding or activation of compensatory signaling pathways. A key vulnerability of traditional IRAK4 inhibitors is that they only block the kinase activity of the IRAK4 protein. However, IRAK4 also possesses a crucial scaffolding function , which is essential for the assembly of the Myddosome signaling complex and downstream activation of pathways like NF-κB, independent of its kinase activity.[1][2] This scaffolding function can contribute to inhibitor resistance.[1]
PROTAC (Proteolysis Targeting Chimera) technology offers a distinct advantage by inducing the degradation of the entire target protein. An IRAK4 PROTAC, such as KT-474, is a heterobifunctional molecule that binds to both IRAK4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IRAK4 by the proteasome.[1][3] This eliminates both the kinase and scaffolding functions of IRAK4, offering a more complete and durable pathway inhibition that is less susceptible to resistance.[4][5]
Comparative Efficacy Data: IRAK4 Degraders vs. Inhibitors
The following tables summarize the comparative performance of the IRAK4 degrader KT-474 against the IRAK4 kinase inhibitor PF-06650833 in preclinical models. While these models are not explicitly defined as "inhibitor-resistant," the superior and more sustained activity of the degrader provides a strong rationale for its efficacy in such settings.
Table 1: In Vitro IRAK4 Degradation and Cytokine Inhibition
| Parameter | IRAK4 Degrader (KT-474) | IRAK4 Inhibitor (PF-06650833) | Cell Line/System | Reference |
| IRAK4 Degradation (DC50) | 0.88 nM | Not Applicable (Inhibitor) | Human PBMCs | [6] |
| IL-6 Inhibition (IC50) - LPS/R848 stimulated | Potent Inhibition | Potent Inhibition | Human PBMCs | [6] |
| Sustained IL-6 Inhibition (Washout Assay) | Inhibition maintained after drug removal | Activity lost after drug removal | Human PBMCs | [7] |
| NF-κB Activation (p-p65) Inhibition - CpG-B stimulated | Effective Inhibition | No Inhibition | Human B cells | [8] |
Table 2: In Vivo Anti-Inflammatory Efficacy
| Model | IRAK4 Degrader (KT-474) | IRAK4 Inhibitor | Outcome | Reference |
| Mouse IL-33/IL-36 Induced Skin Inflammation | Superior to IRAK4 inhibitor in reducing inflammation and cytokine production | Less potent than degrader | Reduced skin inflammation and cytokine levels | [9] |
| Mouse Th17-Mediated Multiple Sclerosis Model | Superior to IRAK4 inhibitor in reducing clinical disease scores | Less effective than degrader | Improved clinical scores | [9] |
| LPS-Induced Acute Inflammatory Mouse Model | Significant therapeutic benefits | Less effective than degrader | Reduced systemic inflammation | [10] |
Signaling Pathways and Mechanism of Action
The diagrams below illustrate the IRAK4 signaling pathway and the distinct mechanisms of action of IRAK4 inhibitors versus PROTAC degraders.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of IRAK4 degraders and inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of compounds on the viability of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the IRAK4 degrader and IRAK4 inhibitor in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value for each compound.
Cytokine Release Assay (ELISA)
This protocol is for measuring the concentration of a specific cytokine (e.g., IL-6) in cell culture supernatants.
-
Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of capture antibody (e.g., anti-human IL-6) diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate three times. Add 100 µL of cell culture supernatants (collected from compound-treated and stimulated cells) and serially diluted cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL/well of biotinylated detection antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate three times. Add 100 µL/well of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate five times. Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate for 15-30 minutes at room temperature in the dark.
-
Reaction Stoppage and Measurement: Stop the reaction by adding 50 µL/well of 2N H2SO4. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
Western Blot for IRAK4 Degradation
This protocol is for assessing the levels of IRAK4 protein in cell lysates.
-
Cell Lysis: Treat cells with the IRAK4 degrader or inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against IRAK4 (and a loading control like GAPDH or β-actin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the IRAK4 band intensity to the loading control to determine the relative protein levels.
Conclusion
The use of PROTAC IRAK4 degraders represents a promising strategy to overcome the limitations of traditional IRAK4 kinase inhibitors, including the potential for resistance. By eliminating the entire IRAK4 protein, degraders abrogate both its kinase and scaffolding functions, leading to a more profound and sustained inhibition of the inflammatory signaling pathway. The preclinical data for the IRAK4 degrader KT-474 demonstrates its superiority over a conventional IRAK4 inhibitor in various models, providing a strong rationale for its application in patient populations that have developed resistance to kinase-inhibitor-based therapies. Further studies in explicitly IRAK4 inhibitor-resistant models are warranted to definitively validate this therapeutic approach.
References
- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 5. Kymera Therapeutics Presents Clinical Data from the Phase 1 Trial of IRAK4 Degrader, KT-474 (SAR444656), at the European Academy of Dermatology and Venereology Symposium | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. biospace.com [biospace.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guide for PROTAC IRAK4 Degrader-8
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like PROTAC IRAK4 degrader-8 are paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Immediate Safety and Handling Precautions
When working with this compound, it is crucial to adhere to standard laboratory safety protocols. Although a specific Safety Data Sheet (SDS) for this compound from one supplier states it is not classified as a hazardous substance or mixture, it is prudent to handle it with care.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear an impervious lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2][3]
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][3]
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.[1][2][3]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1][3]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2][3]
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Storage Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 6 months |
Data sourced from supplier recommendations for similar PROTAC compounds.
Spill and Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate Personnel: Ensure all non-essential personnel are cleared from the area.
-
Ventilate the Area: Work in a well-ventilated space or a fume hood.
-
Contain the Spill: Use personal protective equipment. For liquid spills, absorb with an inert material such as diatomite or universal binders.[1][3] For solid spills, carefully sweep or scoop up the material to avoid creating dust.
-
Decontaminate: Clean the spill area and any contaminated surfaces with alcohol.[1][3]
-
Dispose of Waste: Collect all contaminated materials in a sealed, properly labeled container for disposal as chemical waste.[1][3]
Proper Disposal Procedures
The overriding principle of laboratory waste management is that no procedure should begin without a clear plan for the disposal of all waste generated.[4] All chemical waste, including this compound and any contaminated materials, must be disposed of through an approved waste disposal plant.[2][3]
Experimental Protocol for Disposal:
-
Segregation: Keep this compound waste separate from other waste streams. Do not mix with non-hazardous trash. It is best practice to segregate halogenated and non-halogenated solvent wastes.[4]
-
Waste Containers:
-
Solid Waste: Place solid chemical waste, such as unused compound, reaction byproducts, or contaminated items (e.g., gloves, weighing paper, pipette tips), into a clearly labeled, sealed container.[4]
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and compatible container.[4] Ensure the container is properly sealed.
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected by EHS or a licensed waste disposal contractor.[4]
-
Arrange for Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
